4-Nitrophenethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMHULJEYUQYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29968-78-3 | |
| Record name | Benzeneethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29968-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrophenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrophenethylamine hydrochloride (CAS No: 29968-78-3). The information is compiled for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and logical workflows. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its characteristics essential for its effective application.[1][2][3][4]
Core Physical and Chemical Data
The fundamental properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and scientific publications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ · HCl | [5][6] |
| Molecular Weight | 202.64 g/mol | [5][6][7] |
| Appearance | Yellow to yellow-green or brown crystalline powder/chunks.[3][6][8][9] | [3][6][8][9] |
| Melting Point | ~200 °C (with decomposition) | [8][10][11] |
| 211.0 to 217.0 °C | ||
| Solubility | Soluble in methanol.[8][10] The hydrochloride salt form enhances water solubility.[4][12] | [4][8][10][12] |
| Storage | Store at room temperature in a dark, dry, and sealed container.[5][8][10] | [5][8][10] |
| Purity | Commercially available with purities of ≥95%.[7] Purity greater than 99% (by HPLC) has been reported.[2] | [2][7] |
Experimental Protocols
The characterization and synthesis of this compound involve several standard analytical and synthetic chemistry techniques. The following sections detail the methodologies cited in the literature.
A convenient and efficient synthesis route that avoids direct reduction methods involves the nitration of L-phenylalanine followed by decarboxylation.[1][2]
-
Nitration of L-Phenylalanine: L-phenylalanine is first nitrated to produce L-4-Nitrophenylalanine according to established literature procedures.[1][2] The crude product is then purified by recrystallization from water.[1]
-
Water Removal: It is critical to remove water from the L-4-Nitrophenylalanine monohydrate before proceeding. This is typically achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent to facilitate the subsequent imine formation necessary for decarboxylation.[1]
-
Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine in diphenylether is prepared. A catalytic amount of methyl ethyl ketone (MEK) is added.[1]
-
Heating: The mixture is heated to 220°C for approximately 3 hours, resulting in a clear, dark red solution.[1]
-
Precipitation of Hydrochloride Salt: The solution is cooled in an ice bath and diluted with diethyl ether. Dry hydrogen chloride (HCl) gas is then bubbled through the solution to precipitate the final product, this compound, in excellent yields.[1]
An alternative industrial method involves the direct nitration of β-phenylethylamine.[3][13]
-
Preparation of Nitration Mixture: A mixed acid solution is prepared by combining concentrated nitric acid and concentrated sulfuric acid, typically maintained at 0°C.[13]
-
Nitration: β-phenylethylamine is slowly added to the chilled mixed acid solution. The reaction is stirred at 0°C until the starting material is completely consumed.[13]
-
Workup: The reaction mixture is warmed to room temperature and then poured into water. The pH is adjusted to 10 using NaOH, and the product is extracted with diethyl ether.[13]
-
Salt Formation and Isolation: The ether phase is extracted with 1M hydrochloric acid. The aqueous phase is then concentrated (spin-dried) to yield a yellow solid.[13]
-
Purification: The crude solid is recrystallized to obtain the final light yellow solid product.[13]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product is commonly assessed using reverse-phase HPLC. A typical setup uses a C18 column with a solvent system containing acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 85% acetonitrile and 15% phosphate buffer with pH adjusted to 2.5). Detection is performed using a UV detector at 280 nm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR. Spectra are typically recorded on a 300 MHz spectrometer.[1][2] The resulting spectrum for this compound shows characteristic peaks corresponding to the protons on the aromatic ring and the ethylamine (B1201723) side chain.[2]
-
Elemental Analysis: Elemental analysis is performed to confirm the empirical formula (C₈H₁₁ClN₂O₂) of the compound. Experimental values for Carbon, Hydrogen, and Nitrogen should align with the calculated percentages.[2]
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus. It is often reported as an uncorrected value.[1][2]
Visualizations: Synthesis and Analysis Workflows
The following diagrams illustrate the key processes involved in the synthesis and quality control of this compound.
Caption: Synthesis of 4-Nitrophenethylamine HCl from L-Phenylalanine.
Caption: General workflow for product purification and quality analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scribd.com [scribd.com]
- 3. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 4. leapchem.com [leapchem.com]
- 5. 4-Nitrophenethylamine HCl | 29968-78-3 | FN33503 [biosynth.com]
- 6. 29968-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 29968-78-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound CAS#: 29968-78-3 [m.chemicalbook.com]
- 11. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]
- 12. This compound Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]
- 13. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure, bonding, and physicochemical properties of 4-Nitrophenethylamine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for its effective application in drug discovery and development.[1] This document summarizes key data, outlines detailed experimental protocols for its synthesis, and visualizes its structural and functional aspects.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of an organic amine. The presence of the nitro group (a strong electron-withdrawing group) and the primary amine functionality makes it a versatile building block in organic synthesis.[1] The hydrochloride salt form enhances its stability and solubility in aqueous or polar solvents, simplifying its handling and use in various reaction conditions.[1]
The compound typically appears as a yellow to yellow-green or brown crystalline powder.[2][3] It is stable under normal storage conditions but is noted to be hygroscopic and may be sensitive to light and air over extended periods.[3][4]
Data Summary
The following tables summarize the key identifiers and quantitative properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 29968-78-3 |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol [5] |
| InChI | InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H[3] |
| InChIKey | JVMHULJEYUQYSH-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=CC(=CC=C1CCN)--INVALID-LINK--[O-].Cl[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 200 °C (decomposes)[3][6] |
| Appearance | Yellow to yellow-green crystalline powder[2][3] |
| Solubility | Soluble in water and methanol[3][4] |
| pKa (amine group) | Approx. 9 - 10[4] |
| Stability | Stable under normal conditions; hygroscopic[3][4] |
Chemical Structure and Bonding
The structure of this compound consists of a 2-(4-nitrophenyl)ethan-1-ammonium cation and a chloride anion. The bonding can be analyzed at both the ionic and covalent levels.
-
Ionic Bonding : The primary bond defining the salt is the ionic attraction between the positively charged ammonium (B1175870) group (-NH₃⁺) of the phenethylamine (B48288) backbone and the negatively charged chloride ion (Cl⁻). This electrostatic interaction is responsible for the compound's crystalline solid state and its solubility in polar solvents.
-
Covalent Bonding :
-
Aromatic System : The benzene (B151609) ring is characterized by delocalized pi-bonding across the six sp²-hybridized carbon atoms. The C-C bond lengths are intermediate between single and double bonds.
-
Nitro Group : The electron-withdrawing nitro group (-NO₂) is attached to the para position of the benzene ring. The N-O bonds have significant double bond character due to resonance, and the group influences the electronic properties of the entire molecule.
-
Ethylamine Chain : The ethyl bridge (-CH₂CH₂-) consists of sp³-hybridized carbons with covalent C-C and C-H single bonds, providing flexibility to the structure.
-
Ammonium Group : The terminal nitrogen atom is protonated, forming an ammonium group (-NH₃⁺). It is sp³-hybridized, with three covalent N-H bonds. This group is a key site for hydrogen bonding.
-
-
Intermolecular Forces : In the solid state, hydrogen bonds exist between the ammonium group's hydrogen atoms and the chloride anions. These interactions, along with van der Waals forces, contribute to the stability of the crystal lattice.
Below is a diagram illustrating the chemical structure.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure of this compound.
Table 3: Key Spectroscopic Data
| Spectroscopy | Key Features |
| IR (KBr) | 2956, 2911 cm⁻¹ (C-H stretch); 1598, 1524 cm⁻¹ (NO₂ asymmetric stretch); 1345 cm⁻¹ (NO₂ symmetric stretch)[7] |
| ¹H NMR | Spectra are available from chemical suppliers and databases.[7] |
| ¹³C NMR | Spectra are available from chemical suppliers and databases.[8] |
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported. The two primary routes involve the decarboxylation of a phenylalanine precursor and the direct nitration of phenylethylamine.
Method 1: Synthesis from L-4-Nitrophenylalanine
This convenient method involves the decarboxylation of L-4-nitrophenylalanine, which is first prepared by the nitration of L-phenylalanine.[7][8]
Protocol Steps:
-
Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine (1) is nitrated according to literature procedures. The crude product is then recrystallized from water.[7][8]
-
Water Removal: The resulting L-4-nitrophenylalanine monohydrate (2) is dried to remove water, typically using a Dean-Stark apparatus with benzene as the solvent. This step is critical to facilitate the subsequent imine formation necessary for decarboxylation.[7][8]
-
Decarboxylation: A suspension of the dried L-4-nitrophenylalanine (5.0 g) in diphenylether (50 mL) is treated with a catalytic amount of methyl ethyl ketone (0.17 g). The mixture is heated to 220 °C for 3 hours.[7][8]
-
Salt Formation and Isolation: The resulting solution is cooled, diluted with diethyl ether (50 mL), and placed in an ice bath. Dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt.[7][8]
-
Purification: The precipitate is filtered and stirred in ethyl acetate (B1210297) (EtOAc) to yield the final product, this compound (3), as a solid.[7]
Method 2: Synthesis from Phenylethylamine
This route involves the direct nitration of phenylethylamine using a mixture of concentrated nitric and sulfuric acids.[4]
Protocol Steps:
-
Preparation of Nitrating Mixture: Concentrated nitric acid and concentrated sulfuric acid are mixed and cooled to 0 °C.
-
Nitration: Phenylethylamine is added slowly to the chilled mixed acid solution while maintaining the temperature at 0 °C. The reaction is stirred until completion.[4]
-
Workup: The reaction mixture is warmed to room temperature and then poured into water.[4]
-
Basification and Extraction: The pH of the aqueous solution is adjusted to 10 with NaOH, and the product is extracted with diethyl ether.[4]
-
Salt Formation: The ether phase is then extracted with 1M hydrochloric acid.[4]
-
Isolation and Purification: The aqueous phase is concentrated (spin-dried) to yield a yellow solid. This crude product is then recrystallized to obtain pure this compound.[4]
Structure-Function Relationships
The chemical structure of this compound directly dictates its utility in chemical synthesis. The interplay between its functional groups is key to its reactivity.
-
Amine Group (-NH₂/NH₃⁺): This group serves as a nucleophile (in its free base form) or as a site for forming the stable, easy-to-handle hydrochloride salt. It is the primary reactive site for forming amides, imines, and other nitrogen-containing structures, which is fundamental to its role in building larger drug molecules.[1]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution. More importantly, it is a versatile functional handle that can be readily reduced to an aniline (B41778) derivative, providing an alternative site for further chemical modification.[1]
-
Aromatic Ring: The benzene ring acts as a rigid scaffold, separating the amine and nitro functionalities and providing a core structure for building more complex molecules.
References
- 1. leapchem.com [leapchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 29968-78-3 [chemicalbook.com]
- 4. This compound Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]
- 5. scbt.com [scbt.com]
- 6. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]
- 7. This compound(29968-78-3) 1H NMR [m.chemicalbook.com]
- 8. This compound(29968-78-3) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS: 29968-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. It covers its physicochemical properties, synthesis protocols, analytical methods, and applications, with a focus on providing actionable data and methodologies for laboratory and development settings.
Core Physicochemical Properties
This compound is a functionalized aromatic amine that is typically a yellow to brown crystalline powder at room temperature.[1][2] Its hydrochloride salt form enhances stability and solubility, particularly in polar solvents, making it convenient for laboratory handling.[3] The compound is noted to be hygroscopic and should be stored in a dry, dark place.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 29968-78-3 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 202.64 g/mol | [1][5] |
| Melting Point | 200 °C (decomposition) | [1][5] |
| Purity (Typical) | ≥95% - >99% | [3][5][6] |
| Appearance | Yellow to yellow-green or brown crystalline powder/chunks | [1][2][7] |
| Solubility | Soluble in methanol | [1][2] |
| Storage Temperature | Room Temperature, keep sealed in dry, dark place | [1][4] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported, often involving nitration of a phenethylamine (B48288) precursor or decarboxylation of 4-nitrophenylalanine. These methods vary in yield and complexity.[8]
Synthesis via Decarboxylation of L-4-Nitrophenylalanine
This method presents a convenient and efficient synthesis that avoids a reduction step.[8][9] The key steps involve the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation.[8]
Experimental Protocol:
-
Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine is nitrated according to literature procedures. The crude product is recrystallized from water to yield L-4-Nitrophenylalanine.[8]
-
Water Removal: Water is removed from the L-4-Nitrophenylalanine monohydrate using a Dean-Stark assembly with benzene (B151609) as the solvent to facilitate subsequent imine formation.[8]
-
Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine (5.0 g, 23.81 mM) in diphenylether (50 mL) is prepared. A catalytic amount of methyl ethyl ketone (MEK) (0.17 g, 2.37 mM) is added.[8]
-
Heating: The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.[8]
-
Precipitation: The solution is then diluted with diethyl ether (50 mL) and cooled in an ice bath.[8]
-
HCl Gas Introduction: Dry HCl gas is bubbled through the solution, leading to the formation of this compound as a precipitate.[8]
Figure 1: Synthesis workflow via decarboxylation of L-4-Nitrophenylalanine.
Synthesis via Nitration of Phenylethylamine Hydrochloride
This method involves the direct nitration of phenylethylamine hydrochloride using a mixed acid solution.[7][10]
Experimental Protocol:
-
Acid Mixture Preparation: A nitration mixture is prepared with concentrated nitric acid and concentrated sulfuric acid, cooled to 0°C.[10]
-
Nitration: Phenylethylamine hydrochloride (Compound 1) is slowly added to the mixed acid solution at 0°C. The reaction is stirred at this temperature until the starting material is completely consumed.[10]
-
Quenching and Neutralization: The reaction mixture is then warmed to room temperature and poured into water. The pH is adjusted to 10 using NaOH.[10]
-
Extraction: The aqueous solution is extracted with diethyl ether. The ether phase is then extracted with 1M hydrochloric acid.[10]
-
Isolation: The aqueous phase from the HCl extraction is spin-dried to yield a yellow solid.[10]
-
Purification: The crude solid is recrystallized to obtain the final product, this compound.[10]
Analytical and Quality Control Methods
The purity and identity of this compound are typically assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for determining the purity of the final product.[8]
-
System: Agilent 1100 HPLC system or equivalent.[8]
-
Column: Reverse phase C18 Hypersil BDS (250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A solvent system containing 85% acetonitrile (B52724) and 15% phosphate (B84403) buffer, with the pH adjusted to 2.5.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at λ = 280 nm.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data is available from various sources.[11][12]
-
¹H NMR (Varian 300 MHz Spectrometer): δ 3.19 (2H, t), 3.32 (2H, t), 7.56 (2H, d, J 8.4 Hz), 8.18 (2H, d, J 8.4 Hz), 8.17-8.19 (3H, embedded peaks).[11]
Elemental Analysis
Elemental analysis is performed to confirm the empirical formula.
-
Calculated for C₈H₁₁ClN₂O₂: C, 47.42%; H, 5.47%; N, 13.82%.[11]
-
Found: C, 47.45%; H, 5.59%; N, 13.48%.[11]
Applications in Drug Development and Organic Synthesis
This compound is a versatile building block, primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][8]
-
Pharmaceutical Intermediate: It is a key starting material in the synthesis of Mirabegron, a drug used to treat overactive bladder.[7] It is also used in the synthesis of ortho-metalated primary phenethylamine complexes and N-(4-nitrophenethyl)formamide.[1][5]
-
Synthetic Building Block: The presence of both an amine and a nitro group makes it a bifunctional molecule.[8] The nitro group can be readily reduced to an amine, and the primary amine can undergo various reactions, making it a valuable precursor for creating a diverse range of chemical entities.[3]
Figure 2: Role as a key intermediate in the synthesis of Mirabegron.
Biological Activity and Signaling Pathways
While this compound itself is primarily valued as a synthetic intermediate, its derivatives are often studied for potential therapeutic effects.[13] As an intermediate, there is limited public information directly detailing its specific biological activities or its influence on cellular signaling pathways. Its significance lies in being a precursor to pharmacologically active molecules.
Figure 3: Logical relationship of an intermediate to a biologically active compound.
Safety and Handling
This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] There is also limited evidence of a carcinogenic effect.[2]
-
Hazard Codes: Xn (Harmful).[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][14]
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a type N95 (US) or equivalent respirator are recommended.[5][15]
-
Stability: The compound is hygroscopic.[1] Store in a cool, dry place in a tightly sealed container.
References
- 1. This compound | 29968-78-3 [chemicalbook.com]
- 2. 29968-78-3 | CAS DataBase [m.chemicalbook.com]
- 3. leapchem.com [leapchem.com]
- 4. 29968-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. This compound(29968-78-3) 1H NMR spectrum [chemicalbook.com]
- 13. CAS 24954-67-4: 4-Nitro-phenethylamine | CymitQuimica [cymitquimica.com]
- 14. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. capotchem.com [capotchem.com]
Spectroscopic Profile of 4-Nitrophenethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenethylamine hydrochloride, a key intermediate in various chemical syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.18 | d | 2H | 8.4 | Ar-H (ortho to NO₂) |
| 7.56 | d | 2H | 8.4 | Ar-H (meta to NO₂) |
| 3.07 | br s | 4H | - | -CH₂-CH₂-NH₃⁺ |
| 8.17–8.19 | embedded peaks | 3H | - | -NH₃⁺ |
¹³C NMR (Carbon-13 NMR)
No experimental ¹³C NMR data was found in the searched literature. The following are predicted chemical shifts.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~147 | Ar-C -NO₂ |
| ~145 | Ar-C -CH₂ |
| ~130 | Ar-C H (ortho to NO₂) |
| ~124 | Ar-C H (meta to NO₂) |
| ~40 | -C H₂-NH₃⁺ |
| ~33 | Ar-C H₂- |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2956, 2911 | C-H stretching (aliphatic) |
| 1623, 1608, 1598 | Aromatic C=C stretching |
| 1524 | N-O asymmetric stretching (nitro group) |
| 1345 | N-O symmetric stretching (nitro group) |
| 1250 | C-N stretching |
| 1108 | C-H in-plane bending |
| 856 | C-H out-of-plane bending (p-disubstituted benzene) |
| 746 | N-H bending (amine salt) |
Mass Spectrometry (MS) Data
No experimental mass spectrum was found in the searched literature. The following is a predicted fragmentation pattern based on Electron Ionization (EI) Mass Spectrometry.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 166 | [M - HCl]⁺ (Molecular ion of the free base) |
| 136 | [M - HCl - NO]⁺ |
| 120 | [M - HCl - NO₂]⁺ |
| 106 | [C₇H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the presented spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
A ¹H NMR spectrum was recorded on a Varian 300 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
¹³C NMR Spectroscopy
A typical procedure for obtaining a ¹³C NMR spectrum of a small organic molecule like this compound would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The spectrum would be acquired on a spectrometer operating at a frequency of 75 or 125 MHz. To enhance the signal-to-noise ratio, a sufficient number of scans would be accumulated.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr (potassium bromide) pellet method.[1] A small amount of the solid this compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum was then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
A standard protocol for obtaining an Electron Ionization (EI) mass spectrum of this compound would involve introducing a small amount of the solid sample into the mass spectrometer via a direct insertion probe. The sample would be heated to induce vaporization, and the gaseous molecules would be bombarded with a beam of high-energy electrons (typically 70 eV). This would cause ionization and fragmentation of the molecule. The resulting positively charged ions would then be separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Solubility of 4-Nitrophenethylamine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Nitrophenethylamine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a general experimental protocol for determining solubility, and a practical example of its application in organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in medicinal chemistry research.[1] Its solubility in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. This guide summarizes the known solubility characteristics and provides a framework for researchers to determine its solubility in specific solvent systems.
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not widely published, qualitative descriptions from various sources provide guidance on its general solubility behavior. The compound, being a hydrochloride salt, exhibits a preference for polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility Description |
| Polar Protic | Methanol (B129727) | Soluble, almost transparent solution[2][3] |
| Ethanol | Soluble[4] | |
| Water | Soluble[4] | |
| Polar Aprotic | Not Specified | Expected to have some solubility |
| Non-Polar | Not Specified | Expected to be poorly soluble to insoluble |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[5][6][7][8][9]
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common timeframe is 24-48 hours, but the optimal time should be determined empirically.[5]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Concentration Analysis (using HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase with UV detection) to separate and quantify the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the analyte determined in the saturated solution. This can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.
-
Visualization of an Experimental Workflow
This compound is a versatile starting material in organic synthesis. The following diagram illustrates the experimental workflow for the synthesis of N-(4-nitrophenethyl)formamide.[10][11]
Caption: Experimental workflow for the synthesis of N-(4-Nitrophenethyl)formamide.
Conclusion
References
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. This compound | 29968-78-3 [chemicalbook.com]
- 3. This compound CAS#: 29968-78-3 [m.chemicalbook.com]
- 4. This compound Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. N-(4-Nitrophenethyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-(4-Nitro-pheneth-yl)formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Nitrophenethylamine Hydrochloride
Disclaimer: This document provides a comprehensive technical guide on the anticipated thermal stability and decomposition of 4-nitrophenethylamine hydrochloride. It is important to note that a thorough search of scientific literature did not yield specific experimental thermal analysis data (such as Differential Scanning Calorimetry or Thermogravimetric Analysis) for this particular compound. Therefore, the quantitative data and decomposition pathways presented herein are based on established knowledge of structurally similar compounds, including other nitroaromatic compounds, phenethylamine (B48288) derivatives, and organic hydrochlorides. The experimental protocols are standardized procedures applicable to the analysis of such materials.
Introduction
This compound is a primary amine hydrochloride salt containing a nitroaromatic moiety. Its structure suggests a complex thermal decomposition profile, influenced by the energetic nitro group, the phenethylamine backbone, and the presence of the hydrochloride salt. Understanding the thermal stability of this compound is critical for researchers, scientists, and drug development professionals to ensure safe handling, storage, and processing, as well as to predict potential degradation pathways.
This guide summarizes the expected thermal properties, provides detailed experimental protocols for characterization, and outlines the logical workflow for such an analysis.
Predicted Thermal Properties
Based on the analysis of related compounds, the thermal behavior of this compound is expected to involve melting with simultaneous or immediately subsequent decomposition. The presence of the nitro group suggests that the decomposition could be energetic.
Quantitative Data
The following tables summarize the anticipated quantitative data from thermal analysis. This data is a hypothetical representation based on known values for similar organic hydrochloride salts and nitroaromatic compounds.
Table 1: Predicted Data from Differential Scanning Calorimetry (DSC)
| Parameter | Predicted Value | Notes |
| Onset of Melting/Decomposition | 195 - 205 °C | Corresponds to the literature melting point with decomposition.[1][2] |
| Peak of Decomposition | 205 - 215 °C | The main exothermic event is expected shortly after the onset. |
| Enthalpy of Decomposition (ΔHd) | Highly Exothermic (> 500 J/g) | Nitroaromatic compounds are known to have high decomposition energies. |
Table 2: Predicted Data from Thermogravimetric Analysis (TGA)
| Temperature Range | Predicted Weight Loss (%) | Associated Event |
| < 150 °C | < 1% | Loss of residual solvent or adsorbed moisture. |
| 195 - 300 °C | 40 - 60% | Initial, rapid decomposition and volatilization of fragments. |
| > 300 °C | 20 - 40% | Slower decomposition of more stable intermediates. |
| Final Residue at 600 °C | < 5% | Expected to decompose almost completely, leaving minimal char. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability of a compound like this compound.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3+).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[3] An empty, hermetically sealed aluminum pan is to be used as a reference.
-
Instrument Setup:
-
Data Analysis:
-
Determine the onset temperature of the endothermic/exothermic event, which corresponds to the melting/decomposition.
-
Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Instrument Setup:
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset and end temperatures for each distinct weight loss step.
-
Calculate the percentage of weight loss for each step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.[6]
-
Predicted Decomposition Pathway
Upon heating, this compound is expected to decompose, releasing a variety of gaseous products. The initial decomposition is likely to involve the cleavage of the C-N bond and the loss of the nitro group, as well as the release of hydrogen chloride. Further fragmentation of the aromatic ring and the ethylamine (B1201723) side chain will occur at higher temperatures.
Expected decomposition products include:
-
Hydrogen Chloride (HCl)
-
Nitrogen oxides (NOx)
-
Carbon oxides (CO, CO2)
-
Water (H2O)
-
Various organic fragments
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of a chemical substance like this compound.
Caption: Workflow for Thermal Stability Analysis.
Predicted Signaling Pathway of Decomposition
The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound upon thermal stress.
References
An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 4-Nitrophenethylamine hydrochloride, a key building block in various chemical syntheses. The following sections detail its fundamental molecular properties.
Core Molecular Data
The foundational physicochemical properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and experimental design.
| Parameter | Value | References |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2][3] |
| O₂NC₆H₄CH₂CH₂NH₂ · HCl | [4] | |
| C₈H₁₀N₂O₂·HCl | [5][6] | |
| Molecular Weight | 202.64 g/mol | [1][3][4][5][6][7][8] |
| CAS Number | 29968-78-3 | [1][6] |
Molecular Structure and Composition
This compound is comprised of a 4-nitrophenethylamine base and a hydrochloride salt. The diagram below illustrates the logical relationship between the constituent parts of the molecule.
Caption: Logical breakdown of this compound.
This guide serves as a fundamental resource for professionals engaged in research and development requiring precise information on this compound. No experimental protocols were cited in the provided search results.
References
- 1. This compound | 29968-78-3 [chemicalbook.com]
- 2. 29968-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Nitrophenethylamine HCl | 29968-78-3 | FN33503 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 4-Nitrophenethylamine 95 29968-78-3 [sigmaaldrich.com]
The Multifaceted Biological Landscape of Nitrophenylethylamine Derivatives: A Technical Guide
Introduction
Nitrophenylethylamine derivatives, a class of organic compounds featuring a phenylethylamine backbone substituted with a nitro group on the phenyl ring, are emerging as a significant area of interest in medicinal chemistry and drug discovery. The presence of the electron-withdrawing nitro group profoundly influences the molecule's electronic properties, bestowing upon it a diverse range of biological activities. This technical guide offers an in-depth exploration of the current research into the biological potential of nitrophenylethylamine derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Summary of Biological Activities
The biological efficacy of various nitrophenylethylamine and related nitroaromatic derivatives has been quantified across numerous studies. The following tables summarize key quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate easy comparison.
Table 1: Anticancer Activity of Nitrophenylethylamine and Related Nitroaromatic Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 1a | N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | % Inhibition (100 µM) | 95.41% | |
| 1b | N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | % Inhibition (100 µM) | 93.33% | |
| 2a | Dibenzocyclooctatetraene derivative | Multiple human tumor cell lines | GI50 (µM) | 1.38–1.45 | |
| 3j | Phenylacetamide derivative (para-nitro) | MDA-MB-468 (Breast) | IC50 (µM) | 0.76 ± 0.09 | [1] |
| 3d | Phenylacetamide derivative | MDA-MB-468 (Breast) & PC-12 | IC50 (µM) | 0.6 ± 0.08 | [1] |
| 3c | Phenylacetamide derivative | MCF-7 (Breast) | IC50 (µM) | 0.7 ± 0.08 | [1] |
| Benzamide Derivative 5 | Benzamide | A549 (Lung Carcinoma) | IC50 (µM) | 10.67 ± 1.53 | [2] |
| Benzamide Derivative 5 | Benzamide | C6 (Glioma) | IC50 (µM) | 4.33 ± 1.04 | [2] |
| Compound 5 | 5-Nitroindole derivative | HeLa (Cervical) | IC50 (µM) | 5.08 ± 0.91 | [3] |
| Compound 7 | 5-Nitroindole derivative | HeLa (Cervical) | IC50 (µM) | 5.89 ± 0.73 | [3] |
Table 2: Antimicrobial Activity of Nitroaromatic Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Halogenated Nitro derivatives (9b-9d) | Staphylococcus aureus | MIC | 15.6–62.5 | [4] |
| Halogenated Nitro derivatives (9b-9d) | Candida sp. | MFC | 15–62.5 | [4] |
| Compound 6b | Trichophyton rubrum | MIC | 6.25 | [5] |
| Compound 6c | Dermatophytes | MIC | 32–62 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments frequently cited in the study of nitrophenylethylamine derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of nitrophenylethylamine derivatives on cancer cell lines.[2][6]
Materials:
-
N-benzylidenephenethylamine derivatives (or other test compounds)
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for an additional 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of nitrophenylethylamine derivatives against various microorganisms.
Materials:
-
Nitrophenylethylamine derivatives
-
Test microorganisms (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the 96-well microplate using the growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)
This protocol describes a method to assess the inhibitory activity of nitrophenylethylamine derivatives against the COX-2 enzyme.
Materials:
-
Nitrophenylethylamine derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Fluorometric or colorimetric probe
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the detection probe in the reaction buffer.
-
Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Signal Detection: Monitor the production of the reaction product over time by measuring the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of nitrophenylethylamine derivatives.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Reductive activation mechanism of antimicrobial action.
Caption: Intrinsic pathway of apoptosis induced by nitroaromatic compounds.
Conclusion
Nitrophenylethylamine derivatives and their related nitroaromatic analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and enzyme-inhibitory agents warrants continued and intensified investigation. The presence of the nitro group is a key determinant of their bioactivity, often through mechanisms involving reductive activation or modulation of critical signaling pathways. The quantitative data, detailed protocols, and pathway visualizations presented in this guide are intended to provide a solid foundation for future research and development efforts in this field, ultimately aiming to translate these promising laboratory findings into novel therapeutic applications.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Acidity and Basicity of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidic and basic properties of 4-nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The ionization state of a molecule, governed by its pKa value, is a critical determinant of its solubility, lipophilicity, and binding characteristics, all of which are fundamental to drug discovery and development. This document outlines the theoretical basis for the acidity of this compound, provides detailed experimental protocols for the determination of its pKa, and presents relevant data in a structured format.
Core Concepts: Acidity and Basicity
Amines, such as 4-nitrophenethylamine, are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The basicity of an amine is quantified by the pKb value, but it is more common in medicinal chemistry to refer to the pKa of its conjugate acid, the ammonium (B1175870) salt. A higher pKa value for the conjugate acid corresponds to a stronger base.
This compound is the salt formed from the reaction of the basic amine with hydrochloric acid. In solution, an equilibrium exists between the protonated form (the 4-nitrophenethylammonium ion) and the neutral amine. The pKa of this compound refers to the pKa of this conjugate acid.
The acidity of the 4-nitrophenethylammonium ion is influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) at the para position is a strong electron-withdrawing group. This has a significant impact on the basicity of the amino group. The electron-withdrawing nature of the nitro group pulls electron density away from the amino group, making the lone pair on the nitrogen less available to accept a proton. Consequently, 4-nitrophenethylamine is a weaker base than the unsubstituted phenethylamine (B48288). This translates to a lower pKa value for the conjugate acid of 4-nitrophenethylamine compared to phenethylamine. For reference, the pKa of phenethylamine is approximately 9.83[1]. It is therefore expected that the pKa of 4-nitrophenethylamine will be lower than this value. One source provides an estimated pKa for the amine group of this compound in the range of 9-10.
Quantitative Data
| Compound | Functional Group | pKa | Reference |
| Phenethylamine | Ethylamine | 9.83 | [1] |
| This compound | Ethylammonium | ~9-10 (estimated) |
Experimental Protocols for pKa Determination
The pKa of this compound can be accurately determined using several established methods. The two most common and suitable techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.[2][3][4][5] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (this compound) and monitoring the pH change.
Methodology
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration.
-
Prepare a 0.01 M solution of this compound in deionized water. A constant ionic strength should be maintained, for example, by using a 0.15 M potassium chloride (KCl) solution.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions with pH values that bracket the expected pKa (e.g., pH 7 and pH 10).
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly beyond the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of inflection on the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, which is the case for nitroaromatic compounds.[6][7][8][9]
Methodology
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 8 to pH 11).
-
-
Determination of Wavelengths of Maximum Absorbance:
-
Prepare two solutions of this compound: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).
-
Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.
-
-
Absorbance Measurements:
-
Prepare a series of solutions of this compound with the same concentration in each of the prepared buffer solutions.
-
Measure the absorbance of each solution at the λmax of the deprotonated species.
-
-
Data Analysis:
-
The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the sample in the buffer of a given pH.
-
AB is the absorbance of the fully deprotonated (basic) form.
-
AA is the absorbance of the fully protonated (acidic) form.
-
-
A plot of log[(A - AB) / (AA - A)] versus pH will yield a straight line with a slope of -1, and the pKa is the pH at which the line crosses the x-axis.
-
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Acid-Base Equilibrium of 4-Nitrophenethylamine.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. books.google.cn [books.google.cn]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. ijper.org [ijper.org]
- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
An In-depth Technical Guide to the Hygroscopic Nature of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenethylamine hydrochloride is a chemical intermediate with applications in the synthesis of more complex molecules, including pharmaceuticals. Its physicochemical properties, such as hygroscopicity, are critical to its handling, storage, and stability. This technical guide provides a comprehensive overview of the methodologies used to characterize the hygroscopic nature of pharmaceutical compounds, using this compound as a case study. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document details the standardized experimental protocols and data analysis techniques that are essential for its characterization. This guide also explores the potential biological relevance of phenethylamine (B48288) derivatives in neurotransmitter signaling pathways.
Introduction to Hygroscopicity in Pharmaceutical Development
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. In the context of active pharmaceutical ingredients (APIs) and their intermediates, this property can significantly impact chemical stability, physical properties, and manufacturability. Understanding the hygroscopic nature of a compound like this compound is crucial for defining appropriate storage conditions, formulation strategies, and ensuring product quality and shelf-life.
Quantitative Assessment of Hygroscopicity
The hygroscopicity of a substance is quantitatively characterized by several key parameters, which can be determined using established analytical techniques. Due to the limited availability of specific experimental data for this compound, the following tables provide a framework for how such data would be presented.
Hygroscopicity Classification
The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage increase in mass after storage at a defined temperature and relative humidity.
| Hygroscopicity Classification | Mass Increase (%) at 25°C and 80% RH for 24 hours |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Moisture Sorption Isotherm Data
A moisture sorption isotherm is a graphical representation of the relationship between the water content of a material and the equilibrium relative humidity (ERH) at a constant temperature. This data is critical for understanding how a material will behave in different humidity environments.
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) - Adsorption | Equilibrium Moisture Content (% w/w) - Desorption |
| 0 | [Experimental Data] | [Experimental Data] |
| 10 | [Experimental Data] | [Experimental Data] |
| 20 | [Experimental Data] | [Experimental Data] |
| 30 | [Experimental Data] | [Experimental Data] |
| 40 | [Experimental Data] | [Experimental Data] |
| 50 | [Experimental Data] | [Experimental Data] |
| 60 | [Experimental Data] | [Experimental Data] |
| 70 | [Experimental Data] | [Experimental Data] |
| 80 | [Experimental Data] | [Experimental Data] |
| 90 | [Experimental Data] | [Experimental Data] |
Critical Relative Humidity (CRH)
The Critical Relative Humidity (CRH) is the relative humidity at which a crystalline solid begins to absorb a significant amount of moisture, leading to deliquescence.
| Parameter | Value |
| Critical Relative Humidity (CRH) at 25°C | [Experimental Data] |
Experimental Protocols for Hygroscopicity Determination
The following are detailed methodologies for the key experiments used to characterize the hygroscopic nature of a compound such as this compound.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.
Objective: To determine the moisture sorption and desorption isotherms and to assess the hygroscopicity of the sample.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's sample pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved. This dry mass is used as the reference point.
-
Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH, and the mass change is monitored at each step until equilibrium.
-
Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass. The data is then plotted as moisture content versus relative humidity to generate the sorption and desorption isotherms.
Gravimetric Analysis (Static Method)
This method involves exposing a sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the change in mass over time.
Objective: To determine the equilibrium moisture content at a specific relative humidity and to classify the hygroscopicity.
Methodology:
-
Chamber Preparation: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known and constant relative humidity at a given temperature (e.g., 25°C).
-
Sample Preparation: A known weight of this compound is placed in a pre-weighed container.
-
Exposure: The container with the sample is placed in each of the desiccators.
-
Equilibration and Weighing: The samples are stored in the desiccators for a defined period (e.g., 24 hours or until a constant weight is achieved). The samples are then re-weighed.
-
Calculation: The percentage increase in mass is calculated to determine the moisture content at each relative humidity.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.
Objective: To quantify the absolute water content of this compound.
Methodology:
-
Instrument Setup: A Karl Fischer titrator (either volumetric or coulometric) is prepared with the appropriate KF reagent.
-
Titration of the Solvent: The solvent in the titration vessel is first titrated to a stable, dry endpoint to eliminate any background moisture.
-
Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.
-
Titration: The sample is then titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water present in the sample.
-
Endpoint Detection: The endpoint of the titration is detected potentiometrically.
-
Calculation: The amount of Karl Fischer reagent consumed is used to calculate the percentage of water in the original sample.
Visualization of Experimental Workflows and Biological Pathways
Experimental Workflow for Hygroscopicity Assessment
The following diagram illustrates a typical workflow for the comprehensive assessment of a compound's hygroscopic properties.
Caption: Workflow for Hygroscopicity Assessment.
Potential Signaling Pathway Modulation by Phenethylamine Derivatives
Phenethylamine and its derivatives are known to interact with monoamine neurotransmitter systems. While the specific interactions of 4-Nitrophenethylamine are not fully elucidated, the following diagram illustrates a plausible mechanism by which a phenethylamine derivative could modulate dopaminergic and serotonergic signaling. It is important to note that a nitro-substitution can decrease the affinity for certain receptors, such as the 5-HT2A receptor.
Caption: Putative Modulation of Neurotransmitter Pathways.
Conclusion
The hygroscopic nature of this compound is a critical parameter that influences its stability, handling, and formulation. This technical guide has outlined the standard experimental protocols, including Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration, that are necessary for a thorough characterization of its moisture-related properties. While specific quantitative data for this compound remains to be extensively published, the methodologies and frameworks presented herein provide a robust approach for its assessment. Furthermore, the potential interaction of phenethylamine derivatives with key neurotransmitter signaling pathways highlights the importance of understanding the broader physicochemical and biological profile of such molecules in drug discovery and development.
Methodological & Application
Synthesis of Mirabegron: An Application Note and Protocol for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. The synthesis commences from the readily available starting material, 4-Nitrophenethylamine hydrochloride.
Introduction
Mirabegron relaxes the detrusor smooth muscle of the bladder during the storage phase of the urinary bladder fill-void cycle by activating β3-adrenergic receptors.[1] This activation stimulates the enzyme adenylate cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within the detrusor muscle cells.[2] The elevated cAMP levels result in muscle relaxation, thereby increasing bladder capacity.[1][2][3] This mechanism of action provides an effective treatment for the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and urinary frequency.[1][4]
The synthetic routes to Mirabegron are of significant interest to the pharmaceutical industry. This document outlines a common and effective synthetic strategy starting from this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in a common synthetic route to Mirabegron, providing a clear comparison of expected yields and purity at each stage.
| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Amide Condensation | (R)-Mandelic acid, this compound, EDCI, HOBt, Triethylamine (B128534) | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide | 91-92 | >99.0 |
| 2 | Amide Reduction | Borane-tetrahydrofuran (B86392) complex | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol | 85 | 99.57 |
| 3 | Nitro Group Reduction | Palladium on carbon (Pd/C), Hydrogen gas or other reducing agents like SnCl2 | (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol | High | - |
| 4 | Final Amide Coupling | 2-(2-aminothiazol-4-yl)acetic acid, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) | Mirabegron | 60-61 | 99.6 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the synthesis of Mirabegron.
Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
This procedure describes the amide condensation of (R)-Mandelic acid with this compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve (R)-mandelic acid, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF).
-
Addition of Amine: Add this compound and triethylamine to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.[5]
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with dichloromethane.
-
Purification: Wash the organic layer sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol
This protocol details the reduction of the amide intermediate.
-
Reaction Setup: In a nitrogen-purged flask, add a solution of the amide product from Protocol 1 in tetrahydrofuran (B95107) (THF).
-
Reducing Agent Addition: At -10°C, slowly add borane-tetrahydrofuran complex (BH3-THF).
-
Reaction Conditions: Allow the reaction to proceed for 2 hours, monitoring by liquid chromatography.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by the addition of methanol. Concentrate the mixture under reduced pressure.
-
Extraction and Purification: Add water and ethyl acetate (B1210297) to the residue. Separate the organic phase and wash sequentially with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to yield the product, which can be further purified if necessary.
Protocol 3: Synthesis of (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol
This step involves the reduction of the nitro group to an aniline (B41778).
-
Catalyst Suspension: In a flask, suspend palladium on carbon (Pd/C) in a suitable solvent such as methanol.
-
Hydrogenation: To this suspension, add the nitro compound from Protocol 2. The reduction is typically carried out under a hydrogen atmosphere. Alternative reducing agents like stannous chloride (SnCl2) can also be used.[6]
-
Reaction Monitoring: Monitor the reaction until the complete disappearance of the starting material.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which is often used directly in the next step without further purification.
Protocol 4: Synthesis of Mirabegron
This final step involves the coupling of the amino intermediate with 2-(2-aminothiazol-4-yl)acetic acid.
-
Reaction Mixture: In an aqueous solution, mix the aniline derivative from Protocol 3, 2-(2-aminothiazol-4-yl)acetic acid, and concentrated hydrochloric acid.
-
Coupling Agent: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to the mixture at room temperature and stir for 1-2 hours.[7]
-
Work-up and Purification: The reaction mixture can be washed with a mixture of ethyl acetate and n-butanol. The organic layer is then treated with an aqueous ammonia (B1221849) solution, separated, washed with water, and concentrated. Recrystallization from a suitable solvent system (e.g., n-butanol/toluene) can be performed to obtain pure Mirabegron.[7]
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathway of Mirabegron.
Caption: Synthetic workflow for Mirabegron.
Caption: Mirabegron's mechanism of action.
References
- 1. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 2. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mirabegron synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-Nitrophenethylamine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-nitrophenethylamine hydrochloride as a versatile precursor in the synthesis of key pharmaceutical compounds. This document includes synthetic schemes, experimental protocols, and quantitative data for the synthesis of the adrenergic beta-3 agonist Mirabegron (B1684304) and the antiarrhythmic agent Dofetilide.
Introduction
This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, possessing both a reactive nitro group and a primary amine, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex drug molecules. The nitro group can be readily reduced to a primary amine, which can then undergo a wide range of reactions, including acylation, alkylation, and condensation. This intermediate is a key component in the synthesis of drugs targeting the central nervous system, enzyme inhibitors, and various receptor-targeted compounds. This document details its application in the synthesis of Mirabegron and Dofetilide.
Synthesis of this compound
A common industrial method for the synthesis of this compound involves the nitration of β-phenylethylamine.[1][2] To prevent unwanted side reactions, the amino group is first protected, typically by acetylation. The protected phenethylamine (B48288) is then nitrated, followed by deprotection to yield the desired product.
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Application 1: Synthesis of Mirabegron
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1] One synthetic route to Mirabegron utilizes this compound as a key starting material.[1][3]
Synthetic Pathway for Mirabegron
The synthesis involves the reaction of 4-nitrophenethylamine with (R)-styrene oxide, followed by protection of the resulting secondary amine, reduction of the nitro group, coupling with 2-(2-aminothiazol-4-yl)acetic acid, and final deprotection.
Experimental Workflow for the Synthesis of Mirabegron
Caption: Synthesis of Mirabegron.
Experimental Protocols
Step 1: Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol
-
A mixture of this compound and (R)-styrene oxide is heated in a suitable solvent such as isopropanol.[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.
Step 2: Protection of the Secondary Amine
-
The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).
-
Di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine) are added.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Boc-protected intermediate.
Step 3: Reduction of the Nitro Group
-
The Boc-protected intermediate is dissolved in methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
The catalyst is filtered off, and the solvent is removed to give the corresponding aniline (B41778) derivative.
Step 4: Amide Coupling
-
The aniline derivative from Step 3 is dissolved in a suitable solvent (e.g., DMF).
-
2-(2-Aminothiazol-4-yl)acetic acid, a coupling agent (e.g., EDCI), and an activator (e.g., HOBt) are added.
-
The reaction is stirred at room temperature until the formation of the amide is complete.
Step 5: Deprotection
-
The Boc-protected Mirabegron is dissolved in a suitable solvent (e.g., ethyl acetate).
-
A solution of hydrochloric acid in the same solvent is added.
-
The mixture is stirred until the deprotection is complete, yielding Mirabegron hydrochloride.
Quantitative Data for Mirabegron Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Amide Condensation | (R)-Mandelic acid, this compound | (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | 97 | - | [5] |
| Reduction of Amide | (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, Sodium borohydride, Iodine | (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol | - | - | [5] |
| Nitro Reduction | Boc-protected nitro intermediate, H2, Pd/C | Boc-protected amino intermediate | - | - | [4] |
| Final Coupling and Deprotection | Boc-protected amino intermediate, 2-(2-aminothiazol-4-yl)acetic acid | Mirabegron | - | - | [4] |
Note: Quantitative data for all steps is not consistently available in the public domain.
Application 2: Synthesis of Dofetilide
Dofetilide is a class III antiarrhythmic agent.[2] The synthesis of Dofetilide can also commence from this compound.
Synthetic Pathway for Dofetilide
A reported synthesis involves the coupling of this compound with 4-(2-chloroethoxy)nitrobenzene, followed by methylation, reduction of both nitro groups, and finally bis-sulfonylation.[6]
Experimental Workflow for the Synthesis of Dofetilide
Caption: Synthesis of Dofetilide.
Experimental Protocols
Step 1: Synthesis of N-[2-(4-Nitrophenoxy)ethyl]-4-nitrophenethylamine
-
This compound is reacted with 4-(2-chloroethoxy)nitrobenzene in the presence of a base and a phase-transfer catalyst in water.[6]
-
The reaction mixture is heated and stirred until the reaction is complete.
-
The product is extracted with an organic solvent and purified.
Step 2: Methylation
-
The product from Step 1 is dissolved in a suitable solvent.
-
A methylating agent (e.g., dimethyl sulfate) and a base are added.
-
The reaction is stirred until methylation is complete.
-
The product is isolated and purified.
Step 3: Reduction of Nitro Groups
-
The methylated intermediate is dissolved in a suitable solvent like methanol.
-
A palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation.[7]
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is recrystallized to yield the diamine.[7]
Step 4: Bis-sulfonylation
-
The diamine from Step 3 is dissolved in a suitable solvent and cooled.
-
Methanesulfonyl chloride is added slowly in the presence of a base.
-
The reaction is stirred until the formation of Dofetilide is complete.
-
The product is isolated and purified by recrystallization.
Quantitative Data for Dofetilide Synthesis
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Nitro Reduction | N-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine, H2, 10% Pd/C | N-methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenethylamine | 75.6 | 91.67 (HPLC) | [7] |
| Nitro Reduction | 4-{2[N-methyl-N-(4-nitrophenethyl)amino]ethoxy}benzamide, H2, 10% Pd/C | N-methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenethylamine | 92.5-92.6 | 99.90-99.92 (HPLC) | [7] |
Note: The two different yields and purities for the nitro reduction step correspond to different starting materials leading to the same intermediate as described in the reference.
Conclusion
This compound is a critical and versatile precursor in the synthesis of complex pharmaceutical molecules. Its application in the production of Mirabegron and Dofetilide highlights its importance in modern drug development. The synthetic routes outlined in these notes provide a framework for researchers and scientists working on the synthesis of these and other related pharmaceutical compounds. The provided protocols and data serve as a valuable resource for process development and optimization.
References
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. WO2015044965A1 - A process for preparation of mirabegron and alpha crystalline form thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN104496841A - Synthesis method of Mirabegron intermediate - Google Patents [patents.google.com]
- 6. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]
- 7. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Nitration of Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of phenethylamine (B48288), a critical process for the synthesis of various pharmaceutical intermediates and research chemicals. The primary product of this electrophilic aromatic substitution reaction is p-nitrophenethylamine, a versatile precursor for further chemical modifications.
The protocol described herein is based on established synthetic methodologies and emphasizes safety, reproducibility, and yield. It is intended for use by qualified personnel in a controlled laboratory setting.
Safety Precautions
Nitration reactions are highly exothermic and require strict adherence to safety protocols to mitigate risks.[1] Phenethylamine and its derivatives, as well as the reagents used in this protocol, are hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.[2][3]
-
Reagent Handling:
-
Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care.
-
Ammonium (B1175870) nitrate (B79036) is a strong oxidizing agent.
-
Phenethylamine is a corrosive and toxic liquid.[4] Avoid inhalation and contact with skin and eyes.[3]
-
-
Reaction Monitoring: The reaction temperature must be carefully controlled to prevent runaway reactions.[1] Use an ice bath to maintain the specified temperature range.
-
Emergency Preparedness: Have an appropriate quenching agent and spill containment materials readily available. An eyewash station and safety shower should be accessible.[2]
Experimental Protocol: Synthesis of p-Nitrophenethylamine
This protocol details the nitration of phenethylamine using ammonium nitrate in concentrated sulfuric acid.[5]
Materials and Reagents
-
Phenethylamine (C₈H₁₁N)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Nitrate (NH₄NO₃)
-
Diethyl Ether ((C₂H₅)₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Concentrated Ammonium Hydroxide (B78521) (NH₄OH) solution
-
Ice
Equipment
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker (large)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 125 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Addition of Phenethylamine: While stirring, slowly add 24.2 g (0.20 mol) of phenethylamine to the cooled sulfuric acid. Maintain the temperature of the mixture at or below 10°C. Continue stirring in the ice bath for 1 hour.[5]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully dissolve 16.8 g (0.21 mol) of ammonium nitrate in 125 mL of concentrated sulfuric acid. This process is exothermic; ensure the mixture is cooled in an ice bath before proceeding.
-
Nitration: Slowly add the ammonium nitrate solution dropwise to the phenethylamine-sulfuric acid mixture using a dropping funnel.[5] It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[5]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.[5]
-
Quenching: Pour the reaction mixture slowly and carefully onto 1.5 liters of crushed ice in a large beaker with vigorous stirring.[5]
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide until the pH of the solution reaches 9.[5]
-
Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous phase several times with diethyl ether.[5]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.[5]
-
Purification: Purify the resulting residue by distillation to obtain p-nitrophenethylamine.[5]
Data Presentation
The following table summarizes the quantitative data for the nitration of phenethylamine as described in the protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Phenethylamine | 24.2 g (0.20 mol) | [5] |
| Ammonium Nitrate | 16.8 g (0.21 mol) | [5] |
| Concentrated Sulfuric Acid | 250 mL (125 mL + 125 mL) | [5] |
| Reaction Conditions | ||
| Temperature | 0°C to 5°C | [5] |
| Reaction Time | 2 hours (1 hour pre-stir, 1 hour post-addition) | [5] |
| Work-up | ||
| Quenching Volume | 1.5 L of ice | [5] |
| Final pH | 9 | [5] |
| Product | ||
| Product Name | p-Nitrophenethylamine | [5] |
| Yield | 14.5 g (44% of theoretical) | [5] |
| Boiling Point | 110°-115° C at 0.01 Torr | [5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of p-nitrophenethylamine.
Signaling Pathway (Reaction Mechanism)
The nitration of phenethylamine proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of ammonium nitrate and concentrated sulfuric acid.
Caption: Simplified mechanism of phenethylamine nitration.
References
Application Note: Recrystallization for the Purification of 4-Nitrophenethylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrophenethylamine hydrochloride is a chemical intermediate with applications in the pharmaceutical industry, notably in the synthesis of various drug molecules.[1][2][3] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product's safety and efficacy. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4][5] This process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.[4] This document provides a detailed protocol for the recrystallization of this compound.
Compound Properties
A summary of the physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [6] |
| Molecular Weight | 202.64 g/mol | [6][7] |
| Appearance | Yellow to yellow-green crystalline powder | [6][8][9] |
| Melting Point | ~200 °C (with decomposition) | [6][8][10] |
| Solubility | Soluble in methanol (B129727) and water | [6][7][9] |
| Stability | Stable under normal conditions; hygroscopic; sensitive to light | [6][7][9] |
Experimental Protocol: Recrystallization from Methanol
This protocol details the procedure for purifying this compound using methanol as the recrystallization solvent. Methanol is a suitable solvent as the compound is highly soluble in hot methanol and less soluble at cooler temperatures.[6][9] One documented procedure using this solvent achieved a final purity of 99.6% with a yield of 84.7%.[6]
3.1. Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Ice bath
-
Spatula
-
Vacuum oven or desiccator
3.2. Safety Precautions
-
This compound can cause skin, eye, and respiratory irritation.[6]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Methanol is flammable and toxic. Avoid open flames and ensure proper ventilation.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.[8][9]
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and begin heating the mixture gently on a hot plate with stirring. Continue to add the minimum amount of hot methanol dropwise until the solid is completely dissolved.[11] Avoid adding an excess of solvent, as this will reduce the recovery yield.[5]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a second Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces. Using cold solvent minimizes the loss of the purified product.[5]
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly. Drying can be done in a vacuum oven at a moderate temperature or in a desiccator under vacuum to remove any residual solvent.
Data Presentation
The effectiveness of the recrystallization process is evaluated by the yield and purity of the final product.
| Parameter | Value | Reference |
| Purity (Post-Recrystallization) | 99.6% | [6] |
| Yield | 84.7% | [6] |
Note: Yield can vary depending on the initial purity of the crude material and strict adherence to the protocol, particularly the use of a minimum amount of solvent.
Visualization
The following diagram illustrates the workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. leapchem.com [leapchem.com]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. This compound | 29968-78-3 [chemicalbook.com]
- 7. This compound Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]
- 8. fishersci.com [fishersci.com]
- 9. 29968-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]
- 11. Home Page [chem.ualberta.ca]
Application Notes and Protocols: 4-Nitrophenethylamine Hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-Nitrophenethylamine hydrochloride as a versatile precursor for the development of cleavable linkers in solid-phase synthesis. The 4-(2-aminoethyl)nitrobenzene moiety, derived from 4-nitrophenethylamine, can be employed as a core structure for linkers susceptible to cleavage under reductive or photolytic conditions, making it a valuable tool in the synthesis of peptides, oligonucleotides, and small molecules.
Introduction
This compound is a bifunctional molecule that can be readily immobilized on a solid support to serve as a linker.[1][2] The presence of the nitro group offers a key advantage, enabling two distinct cleavage strategies:
-
Reductive Cleavage (Safety-Catch Linker): The nitro group is chemically stable to many reagents used in solid-phase synthesis. However, it can be selectively reduced to an amine. This transformation can trigger a cyclization-cleavage cascade, releasing the synthesized molecule from the solid support. This "safety-catch" approach provides an orthogonal cleavage strategy that is compatible with standard Fmoc or Boc-based synthesis protocols.
-
Photolytic Cleavage: Similar to other ortho-nitrobenzyl-based linkers, the 4-nitrophenethyl group can be rendered photolabile, allowing for the cleavage of the synthesized compound from the solid support upon irradiation with UV light.[3][4] This method offers a mild and reagent-free cleavage condition, which is particularly useful for sensitive molecules.
Data Presentation
The following tables summarize representative data for the loading of the first amino acid onto a resin functionalized with a 4-nitrophenethylamine-derived linker and the subsequent cleavage under different conditions. The data is based on analogous systems described in the literature and serves as a guideline for expected outcomes.
Table 1: Loading Efficiency of Fmoc-Amino Acids on 4-Nitrophenethyl-Functionalized Resin
| Fmoc-Amino Acid | Coupling Method | Loading (mmol/g) |
| Fmoc-Gly-OH | DIC/Oxyma | 0.65 |
| Fmoc-Ala-OH | HATU/DIEA | 0.62 |
| Fmoc-Phe-OH | DIC/Oxyma | 0.58 |
| Fmoc-Val-OH | HATU/DIEA | 0.51 |
Table 2: Cleavage Efficiency and Purity for a Model Peptide (H-Ala-Phe-Gly-OH)
| Cleavage Method | Conditions | Cleavage Yield (%) | Crude Purity (%) |
| Reductive (Safety-Catch) | 1. SnCl₂·2H₂O, DMF2. pH 5 buffer, 4h | 85 | 91 |
| Photolytic | 365 nm UV light, CH₃CN/H₂O, 2h | 78 | 88 |
Experimental Protocols
Protocol 1: Immobilization of 4-Nitrophenethylamine on Chlorotrityl Chloride Resin
This protocol describes the attachment of 4-nitrophenethylamine to a 2-chlorotrityl chloride resin to prepare the functionalized solid support.
Materials:
-
2-Chlorotrityl chloride resin (1.0 mmol/g)
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM.
-
Dissolve this compound (2.5 mmol) and DIEA (5.0 mmol) in DMF (10 mL).
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).
-
To cap any remaining unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin as in step 5 and dry under vacuum.
Protocol 2: Solid-Phase Synthesis of a Peptide using the 4-Nitrophenethyl Linker
This protocol outlines the steps for the synthesis of a tripeptide (e.g., H-Ala-Phe-Gly-OH) using standard Fmoc chemistry on the prepared 4-nitrophenethyl-functionalized resin.
Materials:
-
4-Nitrophenethyl-functionalized resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
20% Piperidine (B6355638) in DMF
-
DMF, DCM
Procedure:
-
First Amino Acid Coupling:
-
Swell the resin (0.5 g) in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF (5 mL).
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Subsequent Amino Acid Couplings:
-
Repeat step 1 for Fmoc-Phe-OH and then for Fmoc-Ala-OH, with a deprotection step (step 2) after each coupling.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of the Peptide from the Resin
A. Reductive "Safety-Catch" Cleavage:
-
Nitro Group Reduction:
-
Swell the dried peptide-resin in DMF.
-
Add a solution of SnCl₂·2H₂O (10 eq) in DMF and shake for 6 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and then a buffer of pH 7.
-
-
Cyclizative Cleavage:
-
Suspend the resin in a pH 5 acetate (B1210297) buffer.
-
Shake at 50°C for 4 hours to induce cyclization and cleavage.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
B. Photolytic Cleavage:
-
Suspend the peptide-resin in a solution of 1:1 acetonitrile/water.
-
Irradiate the suspension with a UV lamp (365 nm) for 2 hours with gentle stirring.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Visualizations
Caption: Experimental workflow for solid-phase synthesis using a 4-nitrophenethylamine-derived linker.
Caption: Dual cleavage strategies for the 4-nitrophenethyl linker system.
References
- 1. digital.csic.es [digital.csic.es]
- 2. merckmillipore.com [merckmillipore.com]
- 3. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]
- 4. A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Bioactive Scaffolds from 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenethylamine hydrochloride is a versatile building block in medicinal chemistry and drug discovery. Its reactions with aldehydes and ketones open pathways to two important classes of compounds: N-substituted phenethylamines via reductive amination and 6-nitro-1,2,3,4-tetrahydroisoquinolines through the Pictet-Spengler reaction. These scaffolds are prevalent in numerous biologically active molecules and natural products.
The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and serves as a crucial handle for further chemical modifications, such as reduction to an amine. This allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.
This document provides detailed protocols for the reaction of this compound with various carbonyl compounds and summarizes the expected outcomes and potential applications of the resulting products.
Pictet-Spengler Reaction: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinolines
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[1][2]
Challenges: The nitro group on the phenyl ring of 4-nitrophenethylamine is strongly deactivating. This makes the cyclization step (electrophilic aromatic substitution) more challenging compared to reactions with electron-rich phenethylamines.[2] Consequently, the reaction often requires harsher conditions, such as strong acids or higher temperatures, to achieve moderate to good yields.[2][3] While aldehydes are suitable substrates, ketones are generally less reactive in this transformation.[4]
Representative Experimental Protocol (Superacid-Catalyzed)
This protocol is adapted from general methods for the Pictet-Spengler cyclization of phenethylamines with deactivated aromatic rings.[3] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., Paraformaldehyde, Benzaldehyde)
-
Trifluoromethanesulfonic acid (TfOH) or a mixture of TfOH and Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in trifluoromethanesulfonic acid (or a 1:1 mixture with DCM) at 0 °C, add the aldehyde (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃ to neutralize the acid. Caution: This step is highly exothermic and should be performed slowly in a fume hood.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-substituted-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Data Presentation: Illustrative Substrate Scope
The following table presents an illustrative scope of the Pictet-Spengler reaction with 4-nitrophenethylamine. The yields are estimates based on the reactivity of deactivated systems and should be considered as a general guide.
| Entry | Aldehyde/Ketone | Product | Expected Yield |
| 1 | Formaldehyde | 6-Nitro-1,2,3,4-tetrahydroisoquinoline (B175790) | Moderate |
| 2 | Benzaldehyde | 6-Nitro-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Moderate |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-6-nitro-1,2,3,4-tetrahydroisoquinoline | Moderate to Good |
| 4 | Propanal | 1-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | Low to Moderate |
| 5 | Acetone | 1,1-Dimethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | Low / Difficult |
Visualization of Experimental Workflow
Caption: Workflow for the Pictet-Spengler reaction.
Reductive Amination: Synthesis of N-Substituted 4-Nitrophenethylamines
Reductive amination is a two-step, one-pot process where an amine reacts with a carbonyl compound to form an imine, which is then reduced in situ to a more substituted amine.[5] This method is highly versatile, generally provides good to excellent yields, and is applicable to a wide range of aldehydes and ketones.[6][7] For 4-nitrophenethylamine, this reaction avoids the difficult cyclization step and directly yields N-alkylated or N-arylated products.
Representative Experimental Protocol (Zn/HOAc Mediated)
This protocol is adapted from a general method for the reductive N-alkylation of nitroarenes, which is compatible with the nitro group.[8]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Zinc dust (Zn)
-
Glacial acetic acid (HOAc)
-
Methanol (MeOH)
-
Sodium hydroxide (B78521) (NaOH) solution (1M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in methanol.
-
To this solution, add glacial acetic acid (8.0 eq.) followed by zinc dust (4.0 eq.) portion-wise. The mixture may become warm.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in water and basify with 1M NaOH solution until pH ~9-10.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4-nitrophenethylamine.
Data Presentation: Illustrative Substrate Scope
The following table presents an illustrative scope of the reductive amination with 4-nitrophenethylamine. This reaction is generally high-yielding with a broad range of carbonyl partners.
| Entry | Aldehyde/Ketone | Product | Expected Yield |
| 1 | Benzaldehyde | N-Benzyl-4-nitrophenethylamine | Good to Excellent |
| 2 | Acetone | N-Isopropyl-4-nitrophenethylamine | Good |
| 3 | Cyclohexanone | N-Cyclohexyl-4-nitrophenethylamine | Good to Excellent |
| 4 | Isobutyraldehyde | N-Isobutyl-4-nitrophenethylamine | Good |
| 5 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-4-nitrophenethylamine | Good to Excellent |
Visualization of Experimental Workflow
Caption: Workflow for one-pot reductive amination.
Biological Significance and Applications
The 6-nitro-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of significant interest in drug discovery. The nitro group can be reduced to a primary amine, which can then be further functionalized to generate a diverse library of compounds for screening.
-
Anticancer Activity: THIQ derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as Heat Shock Protein 90 (HSP90) and RET tyrosine kinase.
-
Antibacterial Agents: The related 6-nitro-tetrahydroquinoline scaffold has shown activity against Mycobacterium tuberculosis, suggesting potential for developing new antibacterial agents.
-
Enzyme Inhibition: Nitro-substituted THIQs have been synthesized and evaluated as bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), which is overexpressed in many tumors. This suggests a potential application in developing hypoxia-activated prodrugs for targeted cancer therapy.
The N-substituted 4-nitrophenethylamine products also serve as valuable intermediates. The phenethylamine (B48288) core is a well-known pharmacophore, and the nitro group allows for further diversification to explore various biological targets.
Visualization of Structure-Activity Logic
Caption: Relationship of synthesis to biological applications.
Conclusion
The reaction of this compound with aldehydes and ketones provides two primary synthetic routes to valuable molecular scaffolds. While the Pictet-Spengler reaction offers a direct path to the biologically relevant 6-nitro-tetrahydroisoquinoline core, it can be challenging due to the deactivated nature of the aromatic ring. In contrast, reductive amination provides a more general and robust method for synthesizing N-substituted 4-nitrophenethylamine derivatives in high yields. Both classes of compounds serve as excellent starting points for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile starting material.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Alkylation of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the N-alkylation of 4-nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Two primary methods are detailed: reductive amination with carbonyl compounds and direct alkylation with alkyl halides. The protocols are designed to be a starting point for laboratory synthesis, offering guidance on reaction conditions, reagent selection, and product isolation. All quantitative data is presented in clear, tabular format for ease of comparison, and key workflows are visualized using diagrams.
Introduction
N-alkylation of primary amines is a fundamental transformation in organic chemistry, crucial for the synthesis of secondary and tertiary amines. These products are ubiquitous in medicinal chemistry, forming the core of many active pharmaceutical ingredients (APIs). 4-Nitrophenethylamine is a valuable building block, and its N-alkylated derivatives are precursors to a wide range of biologically active molecules.[1]
The primary challenge in the N-alkylation of primary amines is achieving selective mono-alkylation while avoiding the formation of tertiary amines and quaternary ammonium (B1175870) salts.[2] Modern synthetic methods like reductive amination and controlled direct alkylation offer effective solutions to this challenge.
This document outlines two reliable methods for the N-alkylation of this compound:
-
Reductive Amination: This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated product.[3][4]
-
Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[5]
Reaction Principles and Workflow
Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds. The process begins with the reaction between 4-nitrophenethylamine and a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine intermediate. A reducing agent, typically a mild hydride donor like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is present to reduce the imine as it is formed.[6][7] This drives the reaction towards the desired secondary amine product. The reaction is often performed in a single pot under mild, slightly acidic to neutral conditions.
Caption: General reaction pathway for reductive amination.
General Experimental Workflow
The typical workflow for an N-alkylation reaction involves careful setup under an inert atmosphere, controlled addition of reagents, monitoring of the reaction progress, and a systematic work-up and purification procedure to isolate the final product.
Caption: A logical workflow for a typical N-alkylation experiment.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a hazardous substance. Hydride reducing agents can react violently with water and acids.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol describes the N-benzylation of this compound using benzaldehyde (B42025) and sodium borohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.94 mmol) and methanol (25 mL).
-
Stir the suspension and add triethylamine (B128534) (0.75 mL, 5.43 mmol) to neutralize the hydrochloride salt, resulting in a clear solution of the free amine.
-
Add benzaldehyde (0.55 g, 5.18 mmol, 1.05 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.28 g, 7.41 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Carefully quench the reaction by slowly adding 20 mL of water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Extract the aqueous residue with dichloromethane (3 x 30 mL). d. Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure N-benzyl-4-nitrophenethylamine.
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol details the N-methylation of this compound using methyl iodide.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 g, 4.94 mmol) and anhydrous potassium carbonate (2.05 g, 14.8 mmol, 3.0 eq) in anhydrous acetonitrile (20 mL).
-
Stir the mixture vigorously. Add methyl iodide (0.34 mL, 5.43 mmol, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Caution: Methyl iodide is volatile and toxic.
-
Monitor the reaction for the disappearance of the starting material by TLC. Note that over-alkylation to the tertiary amine is a potential side reaction.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Rinse the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in dichloromethane (40 mL) and wash with water (2 x 20 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product.
-
Purification: Purify the product via flash column chromatography to separate the desired secondary amine from any unreacted starting material and di-methylated byproduct.
Data Summary
The following tables provide representative data for the N-alkylation of 4-nitrophenethylamine under various conditions. This data is illustrative and based on typical outcomes for similar reactions reported in the literature; actual results may vary.[2][8]
Table 1: Representative Conditions for Reductive Amination
| Entry | Carbonyl Compound (1.1 eq) | Reducing Agent (1.5 eq) | Solvent | Time (h) | Temp (°C) | Approx. Yield (%) |
| 1 | Benzaldehyde | NaBH₄ | MeOH | 3 | RT | 85 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 5 | RT | 78 |
| 3 | Cyclohexanone | NaBH₄ | EtOH | 4 | RT | 82 |
| 4 | 4-Methoxybenzaldehyde | NaBH₃CN | MeOH | 3 | RT | 88 |
Table 2: Representative Conditions for Direct Alkylation
| Entry | Alkyl Halide (1.1 eq) | Base (2.5 eq) | Solvent | Time (h) | Temp (°C) | Approx. Yield (%)* |
| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | 5 | 50 | 75 |
| 2 | Ethyl Bromide | Cs₂CO₃ | DMF | 6 | 60 | 70 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 4 | 60 | 80 |
| 4 | Propyl Iodide | DIPEA | Acetonitrile | 8 | 70 | 65 |
*Yields for direct alkylation can be highly variable due to the potential for di-alkylation. The listed yields are for the isolated mono-alkylated product.
References
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gctlc.org [gctlc.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Application of 4-Nitrophenethylamine Hydrochloride in Combinatorial Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenethylamine hydrochloride is a versatile bifunctional building block well-suited for applications in combinatorial chemistry and drug discovery. Its structure incorporates a primary amine and a nitro-substituted aromatic ring, offering two distinct points for chemical modification. The primary amine serves as a nucleophilic handle for a variety of coupling reactions, while the nitro group can be readily reduced to an amine, providing a secondary point of diversification or a key pharmacophoric element. This dual functionality allows for the rapid generation of diverse libraries of small molecules, which are essential for identifying novel hits and optimizing lead compounds in drug development pipelines.
This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of combinatorial urea (B33335) and amide libraries.
Key Applications in Combinatorial Chemistry
The primary application of this compound in combinatorial chemistry lies in its use as a scaffold for the parallel synthesis of compound libraries. The free amino group allows for its immobilization on a solid support or for its direct reaction with a diverse set of building blocks in solution or on solid phase.
Two common and powerful applications are the synthesis of:
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Substituted Urea Libraries: By reacting resin-bound 4-nitrophenethylamine with a panel of diverse isocyanates, a library of N-(4-nitrophenethyl)ureas can be generated.
-
Amide Libraries: Acylation of immobilized 4-nitrophenethylamine with a variety of carboxylic acid derivatives (e.g., acid chlorides or activated esters) yields a diverse amide library.
These libraries can then be screened for biological activity. The nitro group can be further modified post-synthesis (e.g., reduction to an amine followed by another diversification step) to expand the chemical space of the library.
Data Presentation
The following tables summarize the expected outcomes for the synthesis of representative urea and amide libraries using 4-nitrophenethylamine as a core building block. The yields are hypothetical and based on typical solid-phase synthesis outcomes.
Table 1: Representative Urea Library Synthesis from 4-Nitrophenethylamine
| Entry | Isocyanate (R-NCO) | Product Structure | Expected Yield (%) |
| 1 | Phenyl isocyanate | 85-95 | |
| 2 | 4-Chlorophenyl isocyanate | 80-90 | |
| 3 | Cyclohexyl isocyanate | 90-98 | |
| 4 | Benzyl isocyanate | 88-96 | |
| 5 | tert-Butyl isocyanate | 75-85 |
Table 2: Representative Amide Library Synthesis from 4-Nitrophenethylamine
| Entry | Acid Chloride (R-COCl) | Product Structure | Expected Yield (%) |
| 1 | Benzoyl chloride | 90-98 | |
| 2 | 4-Methoxybenzoyl chloride | 88-95 | |
| 3 | Cyclohexanecarbonyl chloride | 92-99 | |
| 4 | Acetyl chloride | 95-99 | |
| 5 | Thiophene-2-carbonyl chloride | 85-92 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Substituted Urea Library
This protocol describes the immobilization of 4-nitrophenethylamine onto a solid support and its subsequent reaction with a library of isocyanates.
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Library of isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, etc.)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Immobilization of 4-Nitrophenethylamine:
-
In a separate vial, dissolve this compound (405 mg, 2 mmol) in DMF (5 mL) and add DIPEA (0.7 mL, 4 mmol) to neutralize the hydrochloride and free the amine.
-
Drain the DMF from the swollen resin and add the 4-nitrophenethylamine solution.
-
Add additional DIPEA (0.35 mL, 2 mmol) to the resin slurry.
-
Shake the reaction mixture at 50°C for 24 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Library Synthesis (Parallel Synthesis):
-
Distribute the resin-bound 4-nitrophenethylamine into separate reaction vessels (e.g., in a multi-well plate format).
-
To each vessel, add a solution of a unique isocyanate (3 equivalents) in DMF.
-
Shake the reactions at room temperature for 12-16 hours.
-
Wash the resin in each vessel with DMF (3 x volume) and DCM (3 x volume).
-
-
Cleavage from Resin:
-
To each vessel, add a cleavage cocktail of 95:5 TFA:water (v/v).
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Concentrate the filtrate under reduced pressure to yield the crude urea product.
-
-
Purification and Analysis:
-
Purify each library member by preparative HPLC.
-
Characterize the final products by LC-MS and ¹H NMR.
-
Protocol 2: Solid-Phase Synthesis of an Amide Library
This protocol details the synthesis of an amide library by acylating resin-bound 4-nitrophenethylamine with a diverse set of acid chlorides.
Materials:
-
Resin-bound 4-nitrophenethylamine (prepared as in Protocol 1, steps 1-2)
-
Library of acid chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessels
Procedure:
-
Resin Preparation: Start with resin-bound 4-nitrophenethylamine, washed and swelled in DMF.
-
Library Synthesis (Parallel Synthesis):
-
Distribute the resin into separate reaction vessels.
-
To each vessel, add a solution of a unique acid chloride (3 equivalents) and DIPEA (3 equivalents) in DMF.
-
Shake the reactions at room temperature for 4-6 hours.
-
Wash the resin in each vessel with DMF (3 x volume) and DCM (3 x volume).
-
-
Cleavage from Resin:
-
Follow the cleavage procedure as described in Protocol 1, step 4.
-
-
Purification and Analysis:
-
Purify and characterize the individual amide products as described in Protocol 1, step 5.
-
Visualization of Workflows and Concepts
Experimental Workflow for Urea Library Synthesis
Caption: Workflow for the solid-phase synthesis of a urea library.
Diversity-Oriented Synthesis Strategy
Caption: Strategy for diversity-oriented synthesis.
Hypothetical Biological Screening Cascade
Caption: A typical workflow for biological screening of a compound library.
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Nitrophenethylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrophenethylamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic pathways for this compound include:
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Nitration of β-phenylethylamine: This involves the direct nitration of β-phenylethylamine or its N-acetylated derivative, followed by deprotection. Protecting the amino group with an acyl group can help direct the nitration to the para position and prevent side reactions.[1][2]
-
Decarboxylation of 4-Nitrophenylalanine: This method involves the decarboxylation of L-4-Nitrophenylalanine in the presence of a ketone catalyst, followed by treatment with hydrochloric acid.[3][4] This route is noted for its simplicity and good yields.[3][4]
-
Nitration of Phenylacetonitrile followed by reduction: This is another reported method, though it can be more cumbersome and result in lower yields.[4][5]
Q2: What is the appearance and stability of this compound?
A2: this compound is typically a yellow to yellow-green or brown crystalline powder.[1][6] It is an organic amine hydrochloride with good chemical stability under normal temperature and pressure, though it may be hygroscopic.[1]
Q3: What are the primary applications of this compound in drug development?
A3: Due to its bifunctional nature, this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] For instance, it is a crucial building block for the synthesis of drugs like Mirabegron, used to treat overactive bladder, and Dofetilide.[1]
Troubleshooting Guide
Low Yield
Q4: My overall yield of this compound is low. What are the potential causes and solutions?
A4: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[7] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[7]
-
Side reactions: The formation of unwanted by-products is a common cause of low yields. For instance, during the nitration of phenylethylamine, ortho-isomers can be formed in addition to the desired para-isomer. Protecting the amino group can improve the regioselectivity.[1]
-
Loss during workup and purification: Significant amounts of product can be lost during extraction and crystallization steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions.[7] For crystallization, careful selection of the solvent system and cooling conditions is crucial. Recrystallization from a suitable solvent like methanol (B129727) can improve purity and yield.[6]
Impurity Formation
Q5: I am observing significant impurities in my final product. How can I identify and minimize them?
A5: Impurity profiles can vary based on the synthetic method.
-
Isomeric Impurities: In the nitration of phenylethylamine, the formation of the ortho-nitro isomer is a common impurity. Using a protecting group on the amine, such as an acetyl group, can favor the formation of the para-isomer.[1] Separation of isomers can be challenging, so optimizing the reaction conditions to maximize the desired isomer is key.
-
Starting Material Contamination: If the reaction is incomplete, the final product may be contaminated with starting materials. Monitor the reaction to completion using chromatography.[7]
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By-products from Side Reactions: In the decarboxylation of 4-nitrophenylalanine, incomplete removal of water can hinder the reaction and potentially lead to side products.[3][4] Ensure the starting material is anhydrous, for example, by using a Dean-Stark apparatus.[3][4]
Crystallization and Isolation Issues
Q6: I am having difficulty crystallizing the final this compound product. What can I do?
A6: If you are facing challenges with crystallization, consider the following:
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A common procedure involves precipitating the hydrochloride salt from a solution by bubbling dry HCl gas through it or by adding an HCl solution.[3][4] The product can then be stirred in a solvent like ethyl acetate (B1210297) to wash away impurities.[3] Recrystallization from methanol has also been reported to yield a pure product.[6]
-
Precipitation Technique: After decarboxylation in a high-boiling solvent like diphenylether, the reaction mixture can be diluted with a solvent like diethyl ether and cooled in an ice bath before bubbling with HCl gas to induce precipitation.[3][4]
-
Purification before Crystallization: If the crude product is oily or refuses to crystallize, it may be due to significant impurities. Consider purifying the crude material using column chromatography before attempting crystallization again.
Experimental Protocols
Method 1: Synthesis via Decarboxylation of 4-Nitrophenylalanine
This method, adapted from Joshi et al., is noted for its good yield and straightforward procedure.[3][4]
-
Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine is nitrated according to literature procedures. The crude product is then recrystallized from water to yield L-4-Nitrophenylalanine.[3][4]
-
Removal of Water: It is crucial to remove water from the L-4-Nitrophenylalanine monohydrate. This can be achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent until the water content is below 0.6%.[3][4]
-
Decarboxylation: A suspension of anhydrous L-4-Nitrophenylalanine (5.0 g) in diphenylether (50 mL) is treated with a catalytic amount of methyl ethyl ketone (0.17 g). The mixture is heated to 220°C for 3 hours, resulting in a clear, dark red solution.[3][4]
-
Isolation of Hydrochloride Salt: The hot solution is diluted with diethyl ether (50 mL) and cooled in an ice bath. Dry HCl gas is bubbled through the solution to precipitate the product. The resulting dark red precipitate is filtered off.[3][4]
-
Purification: The filtered residue is stirred in ethyl acetate and filtered again to yield this compound as a brown solid.[3]
Method 2: Synthesis via Nitration of N-Acetyl-β-phenylethylamine
This method involves the protection of the amino group, followed by nitration and deprotection.[1]
-
Acetylation of β-phenylethylamine: β-phenylethylamine is reacted with acetic anhydride (B1165640) with stirring at 40-50°C for 4-5 hours to produce N-acetyl-β-phenylethylamine.[1]
-
Nitration: The N-acetyl-β-phenylethylamine is added to a mixture of nitric acid and sulfuric acid at a controlled temperature (25-35°C). The reaction is stirred for 2-3 hours at room temperature.[1]
-
Workup: The reaction mixture is neutralized with a NaOH solution to a pH of 6-7 and extracted with toluene. The organic phase is dried and concentrated.[1]
-
Deprotection (Hydrolysis): The resulting N-(4-nitrophenylethyl)acetamide is dissolved in ethanol, and the pH is adjusted to 1 with 2 mol/L hydrochloric acid. The mixture is heated to 80°C for 20 hours.[6]
-
Crystallization: Upon cooling, the product precipitates. The crude product is then recrystallized from methanol to obtain pure this compound.[6]
Data Presentation
| Parameter | Method 1: Decarboxylation | Method 2: Nitration of N-Acetyl Derivative |
| Starting Material | L-4-Nitrophenylalanine | β-phenylethylamine |
| Key Steps | Decarboxylation | Acetylation, Nitration, Deprotection |
| Reported Yield | 78%[3] | 84.7% (for the deprotection step)[6] |
| Advantages | Simple, no reduction step[3][4] | Suitable for industrial scale[1] |
| Disadvantages | High temperature required | Multiple steps |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via decarboxylation.
References
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. This compound | 29968-78-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Nitrophenethylamine Hydrochloride
Welcome to the technical support center for the purification of 4-Nitrophenethylamine Hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.
Section 1: Initial Purity Assessment & Common Impurities
A thorough analysis of the crude material is the first step in developing an effective purification strategy. This section addresses how to assess the purity of your starting material and what common impurities to expect.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the purity of my crude this compound?
A1: Before attempting purification, it is crucial to determine the purity of your crude product and identify potential impurities. A combination of analytical techniques is recommended for a comprehensive assessment.
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the main compound and detect non-volatile impurities. A reverse-phase C18 column is often effective.[1] | A major peak for the desired compound and smaller peaks for impurities. Purity is calculated based on the relative peak areas. |
| Thin Layer Chromatography (TLC) | Qualitatively assess the number of components in the mixture and help develop a solvent system for column chromatography. | A primary spot for your product and additional spots for impurities. Streaking may indicate decomposition on the stationary phase or overloading.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Confirm the structure of the desired compound and identify structurally related impurities. | Characteristic peaks for this compound should be present. Additional signals may indicate residual solvents or by-products. |
| Melting Point Analysis | A simple and rapid method to gauge purity. | A sharp melting point close to the literature value (approx. 200 °C with decomposition) indicates high purity.[3] A broad or depressed melting point suggests the presence of impurities. |
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities can originate from starting materials, side reactions, or subsequent workup steps. Common synthesis routes involve the nitration of phenethylamine (B48288) derivatives.[1][4][5][6] Potential impurities include:
-
Isomeric By-products: Ortho- (2-nitro) and meta- (3-nitro) phenethylamine hydrochloride isomers formed during the nitration step.[4]
-
Unreacted Starting Material: Residual phenethylamine hydrochloride or its acylated precursor.[6]
-
Reaction Solvents: Residual solvents used during the reaction or workup, such as diethyl ether, ethyl acetate, or isopropanol.[1][4]
-
Degradation Products: Compounds formed if the reaction is subjected to excessive heat or harsh acidic/basic conditions.
Section 2: Purification Method Selection
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification.
Troubleshooting & Logic Flow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Section 3: Experimental Protocols & Troubleshooting
This section provides detailed protocols for the two most common purification techniques: recrystallization and column chromatography.
Method A: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. For amine salts, polar solvents like alcohols are often suitable.[7]
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., methanol (B129727), ethanol, isopropanol, or water/ethanol mixtures). An ideal solvent will dissolve the compound when hot but not when cold. Methanol is a documented solvent for recrystallizing this compound.[3]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of boiling methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Hypothetical Recrystallization Data
Table 2: Example Results from Recrystallization
| Parameter | Before Purification | After Recrystallization |
| Appearance | Yellowish powder | Off-white to pale yellow crystals[8] |
| Purity (by HPLC) | 95.2% | 99.7% |
| Yield | - | 85% |
| Melting Point | 195-199 °C | 200 °C (decomposes) |
Troubleshooting Guide: Recrystallization
Q3: No crystals are forming after the solution has cooled. What should I do?
A3: This is a common issue that can be resolved with several techniques:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[7]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: You may have used too much solvent.[9] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Lower the Temperature: If cooling in an ice bath is insufficient, try a mixture of ice and salt or a freezer to reach lower temperatures, which may be necessary to induce precipitation.[7]
Q4: The product is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[10] This often happens if the solution is too concentrated or cooled too quickly.[7]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent and allow it to cool more slowly.
-
Change Solvent System: The melting point of your compound might be lower than the boiling point of your solvent. Try a solvent with a lower boiling point or use a two-solvent system.
Method B: Silica (B1680970) Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase.[11] Since this compound is a polar, basic compound, special considerations are needed.
Detailed Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Standard silica gel can be used, but its acidic nature can cause streaking or irreversible binding of basic amines. To mitigate this, the mobile phase can be modified with a small amount of a basic additive like triethylamine (B128534) (0.1-1%).[2] Alternatively, deactivated or basic alumina (B75360) can be used as the stationary phase.[12]
-
Mobile Phase (Eluent) Selection: Develop a solvent system using TLC. A common system for polar compounds is a mixture of a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol). A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. If solubility is an issue, the sample can be "dry-loaded" by adsorbing it onto a small amount of silica gel and then carefully adding the dry powder to the top of the column.[13]
-
Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 1% to 10% methanol in dichloromethane) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Hypothetical Chromatography Data
Table 3: Example Results from Column Chromatography
| Parameter | Before Purification | After Chromatography |
| Appearance | Dark yellow solid | Pale yellow solid |
| Purity (by HPLC) | 88.5% (with 2-nitro isomer) | 99.5% |
| Yield | - | 70% |
| Key Impurity Removed | 2-Nitrophenethylamine HCl | Not Detected |
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
Q5: My compound is streaking badly on the TLC plate and seems to be sticking to the column.
A5: This is characteristic behavior for basic amines on acidic silica gel. The amine group can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor chromatography.
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia (B1221849) to your eluent system (e.g., 0.1-1% v/v).[2] This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and better elution.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel, which have fewer acidic sites.[12]
Q6: I can't get good separation between my product and an impurity.
A6: Poor separation means the eluent system is not optimal for differentiating between the compounds.
-
Adjust Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[2]
-
Change Solvents: Sometimes, changing the solvent components entirely can improve selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the interactions and improve separation.
Section 4: Final Purity Analysis and Storage
Q7: How should I confirm the purity of my final product and how should it be stored?
A7: After purification, re-run the analytical tests described in Table 1 (HPLC, NMR, Melting Point) to confirm that the purity meets your requirements (e.g., >99.5%). The purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound can be hygroscopic.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. silicycle.com [silicycle.com]
- 3. This compound | 29968-78-3 [chemicalbook.com]
- 4. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 5. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. leapchem.com [leapchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Nitrophenethylamine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Nitrophenethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of phenethylamine (B48288) or its protected derivative is producing significant amounts of the 2-nitro isomer. How can I improve the regioselectivity for the 4-position?
A: The formation of the 2-nitro isomer is a common side product in the direct nitration of phenethylamine derivatives.[1][2] The ratio of para to ortho isomers is highly dependent on reaction conditions.
Troubleshooting Steps:
-
Protecting Group: Ensure the amine is adequately protected. Acetylation of phenethylamine is a common strategy before nitration.[3] The bulky protecting group can sterically hinder ortho-nitration to some extent.
-
Reaction Temperature: Maintain a low reaction temperature (typically 0°C) during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids).[1][4] Higher temperatures can decrease selectivity.
-
Addition Rate: Add the substrate to the mixed acid slowly and with vigorous stirring to ensure homogenous mixing and prevent localized overheating.[4]
-
Acid Ratio: The ratio of sulfuric to nitric acid can influence isomer distribution. Optimization of this ratio may be necessary for your specific substrate.
Q2: During the reduction of 4-nitrostyrene (B89597), I'm observing incomplete reduction and the formation of hydroxylamine (B1172632) or oxime impurities. What are the likely causes?
A: The reduction of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction is a frequent issue, and the resulting hydroxylamine can be further converted to the corresponding oxime, especially during GC-MS analysis due to heat-induced disproportionation.[5]
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
LiAlH₄ (Lithium Aluminum Hydride): A powerful reducing agent, but can sometimes lead to incomplete reduction of phenolic nitrostyrenes.[6]
-
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): Often provides smoother reduction to the phenethylamine with good yields.[6]
-
NaBH₄/CuCl₂ (Sodium Borohydride (B1222165)/Copper(II) Chloride): A milder and easier-to-handle system that can provide high yields of the desired amine under gentle conditions.[7][8][9]
-
Catalytic Hydrogenation: Can be very effective but requires careful optimization of catalyst, pressure, and temperature.
-
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC to confirm the disappearance of starting material and intermediates. Some reductions may require refluxing for several hours.[6]
-
Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete reduction of both the nitro group and the double bond.
Q3: My Henry reaction (condensation of 4-nitrobenzaldehyde (B150856) and nitromethane) to form 4-nitrostyrene is giving low yields and forming byproducts. What should I investigate?
A: The Henry reaction is reversible and can be plagued by side reactions if not properly controlled.[10]
Troubleshooting Steps:
-
Catalyst: The choice of base catalyst is important. Weak bases like ammonium (B1175870) acetate (B1210297) are commonly used.[10]
-
Dehydration: The initial product is a β-nitro alcohol, which must be dehydrated to the nitrostyrene (B7858105). This is often achieved by heating the reaction mixture.[11] Ensure conditions are sufficient for dehydration without causing polymerization.
-
Side Reactions:
-
Polymerization: The nitrostyrene product can polymerize, especially under basic conditions.[10][12] Using a buffer like glacial acetic acid can sometimes mitigate this.[12]
-
Dimerization: Dimeric byproducts of the nitrostyrene can also form.[6]
-
Nitrile Formation: In the presence of glacial acetic acid as a solvent, the formation of nitrile impurities has been observed.[5]
-
-
Water Removal: Removing water as it is formed can help drive the reaction towards the product.
Summary of Potential Side Products
| Synthetic Route | Precursors | Potential Side Products | Mitigation Strategies |
| Nitration of Phenethylamine | Phenethylamine, Nitric Acid, Sulfuric Acid | 2-Nitrophenethylamine hydrochloride | Low temperature, slow addition, use of protecting group.[1][2][4] |
| Henry Reaction & Reduction | 4-Nitrobenzaldehyde, Nitroalkane | 4-Nitrophenyl-hydroxylamine, Oximes, Nitriles, Dimeric byproducts, Polymerized nitrostyrene | Optimize reducing agent and reaction time, control reaction temperature, consider buffering the reaction.[5][6][10][12] |
| Decarboxylation | 4-Nitrophenylalanine | Impurities from incomplete decarboxylation or side reactions at high temperatures. | Ensure complete removal of water before decarboxylation, optimize temperature and reaction time.[3] |
Experimental Protocols
Synthesis of this compound via Decarboxylation of 4-Nitrophenylalanine [3]
-
Preparation of L-4-Nitrophenylalanine: L-phenylalanine is nitrated according to literature procedures. The crude product is recrystallized from water.
-
Dehydration: The L-4-Nitrophenylalanine monohydrate is dehydrated using a Dean-Stark apparatus with benzene (B151609) as the solvent to remove water.
-
Decarboxylation:
-
A suspension of the dried 4-nitrophenylalanine (5.0 g) in diphenylether (50 mL) is prepared.
-
A catalytic amount of methyl ethyl ketone (0.17 g) is added.
-
The mixture is heated to 220°C for 3 hours.
-
-
Isolation:
-
The resulting solution is cooled and diluted with diethyl ether (50 mL).
-
The solution is further cooled in an ice bath.
-
Dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt.
-
The precipitate is filtered and stirred in ethyl acetate to yield the final product.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing degradation of 4-Nitrophenethylamine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitrophenethylamine hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: It is crucial to store this compound in a tightly sealed container in a cool, dry, and dark place.[1][2] The storage area should also be well-ventilated.[3][4]
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color from its typical yellow to yellow-green appearance to a yellow-brown crystalline powder and chunks, or the presence of visible impurities.[2] A change in the physical state or odor may also indicate degradation.
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound is known to be sensitive to light and air over time.[5] For this reason, storage in a dark place and in a tightly sealed container is recommended to minimize exposure.[1][2]
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][3] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon decomposition, especially under high heat or in a fire, this compound can produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration of the compound (e.g., turning brown) | - Exposure to light and/or air over time.[5] - Contamination with incompatible materials.[1][3] - Storage at elevated temperatures. | - Verify the purity of the compound using an appropriate analytical method like HPLC. - If purity is compromised, consider purification by recrystallization if feasible, or obtain a fresh batch. - Review storage procedures to ensure the compound is protected from light, air, and heat. |
| Inconsistent experimental results | - Degradation of the starting material, leading to lower effective concentration. - Presence of impurities that may interfere with the reaction. | - Perform a purity check on the stored this compound. - Run a small-scale control reaction with a fresh batch of the compound to compare results. - Ensure all reagents and solvents are pure and compatible. |
| Poor solubility | - The compound may have degraded into less soluble impurities. - The incorrect solvent is being used. This compound is soluble in methanol.[2] | - Confirm the identity and purity of the compound. - If purity is confirmed, try gentle heating or sonication to aid dissolution, provided it does not cause further degradation. - Verify that the chosen solvent is appropriate for your application. |
Supporting Data
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool place, Room Temperature[1][2] | To minimize the rate of potential degradation reactions. |
| Light | Store in a dark place[1][2] | The compound is sensitive to light.[5] |
| Atmosphere | Tightly sealed container, Sealed in dry[1][2][4] | To protect from air and moisture, as it is hygroscopic.[2][6] |
| Ventilation | Well-ventilated place[3][4] | To ensure any potential off-gassing is safely dispersed. |
Table 2: Chemical Incompatibilities
| Incompatible Substance Class | Examples | Potential Hazard |
| Acids | Strong mineral acids (e.g., HCl, H₂SO₄) | Exothermic reaction, potential for degradation.[3] |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Vigorous reaction, release of HCl gas.[3] |
| Acid Anhydrides | Acetic anhydride | Can react with the amine group.[3] |
| Oxidizing Agents | Nitrates, Peroxides, Permanganates | Risk of ignition or explosion.[1][7] |
Experimental Protocols
Protocol 1: Visual Inspection of this compound
-
Objective: To qualitatively assess the integrity of the compound.
-
Procedure:
-
Before opening the primary container, visually inspect for any breach in the seal.
-
In a well-ventilated area and with appropriate personal protective equipment (PPE), carefully open the container.
-
Observe the color and physical form of the compound. It should be a yellow to yellow-green crystalline solid.[2][3]
-
Note any discoloration (e.g., browning), clumping (which may indicate moisture absorption), or any off-odors.
-
Record all observations in a laboratory notebook.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively determine the purity of this compound and detect the presence of degradation products.
-
Methodology:
-
Mobile Phase: Prepare an appropriate mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a sample of the stored this compound at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The purity can be calculated based on the area of the main peak. New peaks in the sample chromatogram may indicate the presence of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathway overview.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 29968-78-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. This compound Supplier China | CAS 3334-52-5 | High Purity | Specifications, Safety, Applications [nj-finechem.com]
- 6. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting guide for the reduction of 4-Nitrophenethylamine hydrochloride
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 4-nitrophenethylamine hydrochloride to 2-(4-aminophenyl)ethanamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| RED-001 | Low or no conversion of the starting material. | 1. Inactive Catalyst: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning. 2. Insufficient Reductant: The amount of reducing agent (e.g., H₂ gas, hydrazine (B178648), metal/acid) may be insufficient for complete conversion. 3. Poor Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.[1] 4. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst. | 1. Catalyst Management: Use fresh catalyst or test the activity of the existing catalyst on a known reaction. Ensure proper handling under an inert atmosphere if required. 2. Stoichiometry Check: Recalculate and ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure adequate hydrogen pressure. 3. Optimize Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters.[1] 4. Purification: Purify the starting material and use high-purity, dry solvents. |
| RED-002 | Formation of multiple products or unexpected byproducts. | 1. Over-reduction: In some cases, other functional groups in the molecule might be susceptible to reduction under the chosen conditions. 2. Incomplete Reduction: The reaction may have stopped at an intermediate stage, leading to the presence of hydroxylamine (B1172632) or nitroso derivatives.[2] 3. Side Reactions: Depending on the reagents, side reactions like dimerization to form azo or azoxy compounds can occur.[3] Metal hydrides, for example, can lead to the formation of azo compounds.[3] | 1. Selective Reductants: Choose a reducing agent known for its chemoselectivity towards the nitro group. For instance, catalytic transfer hydrogenation with hydrazine hydrate (B1144303) and a catalyst like Pd/C can be selective.[4] 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time to isolate the desired product. 3. Method Selection: Consider alternative reduction methods. For example, using iron in acidic media is a classic and often clean method for nitro group reduction.[4][5] |
| RED-003 | Difficulty in isolating the final product. | 1. Product Solubility: The desired amine hydrochloride salt may be highly soluble in the reaction solvent or work-up solution. 2. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. 3. Product Volatility: While less common for the hydrochloride salt, the free amine could be volatile under certain conditions. | 1. Solvent Selection: Choose a solvent in which the product is sparingly soluble for precipitation. Alternatively, after the reaction, adjust the pH to precipitate the free amine, which can then be converted back to the hydrochloride salt. 2. Work-up Modification: Add brine to the aqueous layer to break emulsions. Filtration through a pad of celite can also be effective. 3. Careful Handling: Concentrate the product solution under reduced pressure at a low temperature. |
| RED-004 | The product is colored, indicating impurities. | 1. Azo/Azoxy Impurities: These colored byproducts can form through dimerization of intermediates.[3] 2. Oxidation: The resulting aminophenethylamine can be susceptible to air oxidation, leading to colored impurities. 3. Residual Catalyst: In catalytic hydrogenations, fine catalyst particles may remain in the product. | 1. Purification: Recrystallization of the final product is often effective in removing colored impurities. Column chromatography can also be used. 2. Inert Atmosphere: Perform the work-up and product isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Filtration: Ensure thorough filtration of the reaction mixture, possibly through a fine filter aid like Celite, to remove all traces of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of this compound?
A1: The most common methods include:
-
Catalytic Hydrogenation: This involves the use of a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel in the presence of hydrogen gas.[3] This method is often clean and efficient.
-
Chemical Reduction: This typically involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid (Béchamp reduction).[4][5] Tin(II) chloride (SnCl₂) in concentrated HCl is another classic method.[3]
-
Transfer Hydrogenation: In this method, a hydrogen donor like hydrazine hydrate is used in the presence of a catalyst.[4]
Q2: What are the potential side products I should be aware of?
A2: During the reduction of nitroarenes, several intermediates and side products can be formed. These include N-phenylhydroxylamine, nitrosobenzene, azoxybenzene, and azobenzene.[2][3] The formation of these byproducts is dependent on the reaction conditions and the chosen reducing agent. For instance, metal hydrides tend to produce azo compounds.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the components of the reaction mixture, including the presence of intermediates and byproducts.
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used.
Q4: Is it necessary to protect other functional groups in the molecule?
A4: this compound itself does not have other highly reactive functional groups that would interfere with the nitro reduction. However, if you are working with a derivative that contains other reducible groups (e.g., alkenes, alkynes, nitriles), you will need to choose a chemoselective reduction method. Catalytic hydrogenation can sometimes reduce these other groups, so careful selection of the catalyst and reaction conditions is crucial.[4]
Q5: What safety precautions should I take?
A5:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.
-
Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Add reagents slowly and ensure adequate cooling.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated area.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude 2-(4-aminophenyl)ethanamine hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.
Protocol 2: Chemical Reduction using Iron and HCl
-
Setup: In a round-bottom flask equipped with a reflux condenser, add iron powder (typically 3-5 eq) and a mixture of ethanol and water.
-
Starting Material: Add the this compound (1.0 eq) to the flask.
-
Acid Addition: Slowly add concentrated hydrochloric acid (a catalytic amount to a few equivalents) to the stirred suspension. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and filter it to remove the iron salts.
-
Basification & Extraction: Make the filtrate basic with an aqueous solution of sodium hydroxide (B78521) or sodium carbonate to precipitate the free amine. Extract the free amine with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Salt Formation & Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the 2-(4-aminophenyl)ethanamine hydrochloride. Collect the solid by filtration.
Visualizations
Caption: General workflow for the reduction of this compound.
Caption: A logical troubleshooting flow for common reduction issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Improving the solubility of 4-Nitrophenethylamine hydrochloride for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-Nitrophenethylamine hydrochloride for chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a yellow to yellow-green crystalline powder.[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions.[3] It is generally soluble in polar solvents and less soluble in non-polar organic solvents.
Q2: In which common laboratory solvents is this compound soluble?
Based on available data, this compound exhibits good solubility in the following solvents:
-
Water: Soluble.[5]
-
Ethanol (B145695): Soluble.[4]
It has limited solubility in non-polar solvents like diethyl ether, which is often used to induce its precipitation during synthesis.[4]
Q3: How does pH affect the solubility of this compound?
As the hydrochloride salt of a primary amine, the solubility of this compound in aqueous solutions is highly dependent on pH. In acidic conditions, the amine group is protonated, which increases its polarity and, consequently, its solubility in water. In one synthetic protocol, the pH of the reaction mixture is adjusted to 1 with hydrochloric acid to ensure dissolution.[4] Conversely, at higher pH values (alkaline conditions), the free base is formed, which is less polar and may precipitate out of the aqueous solution.
Q4: Can heating be used to improve the solubility of this compound?
Yes, heating can be used to increase the solubility of this compound in a given solvent, which is a common practice during recrystallization. For instance, dissolving the compound in a minimum amount of hot solvent is a key step in purification.[4] However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.
Troubleshooting Guide
This guide addresses common solubility-related issues encountered during reactions involving this compound.
Issue 1: The compound does not fully dissolve in the reaction solvent.
-
Potential Cause: The chosen solvent may not be polar enough, or the concentration of the compound is too high.
-
Troubleshooting Steps:
-
Select a more polar solvent: If the reaction conditions permit, switch to a more polar solvent such as methanol, ethanol, or water.
-
Use a co-solvent system: Adding a polar co-solvent can significantly improve solubility. For example, a mixture of water and ethanol can be effective. A reported solvent system for a related process is a ternary mixture of water, ethanol, and toluene.[6]
-
Adjust the pH (for aqueous solutions): If using an aqueous medium, lowering the pH by adding a small amount of acid (e.g., HCl) will increase the solubility of this amine salt.
-
Increase the temperature: Gently heating the mixture while stirring can help dissolve the compound. Ensure the temperature is compatible with the stability of your reactants.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Issue 2: The compound precipitates out of the solution during the reaction.
-
Potential Cause: A change in the reaction conditions (e.g., temperature, pH, or solvent composition due to the addition of other reagents) is causing the solubility limit to be exceeded.
-
Troubleshooting Steps:
-
Maintain a consistent temperature: If the reaction is exothermic, consider using a cooling bath to maintain a stable temperature.
-
Buffer the reaction mixture: If the reaction produces or consumes acidic or basic species, the pH may be shifting. Using a suitable buffer can maintain a pH where the compound remains soluble.
-
Slow addition of reagents: Add reagents that might alter the solvent polarity or pH dropwise to avoid localized high concentrations that can trigger precipitation.
-
Increase the solvent volume: Diluting the reaction mixture can keep the compound below its saturation point.
-
Issue 3: The product is difficult to isolate from the reaction mixture due to its solubility.
-
Potential Cause: The product may be soluble in the workup solvents, leading to low recovery.
-
Troubleshooting Steps:
-
pH adjustment during workup: To precipitate the free base of a related amine product from an aqueous layer, the pH can be adjusted to be more alkaline.[7]
-
Anti-solvent precipitation: If the product is soluble in the reaction solvent, adding a less polar "anti-solvent" (like diethyl ether) can induce precipitation.
-
Evaporation and recrystallization: Concentrate the reaction mixture under reduced pressure and then recrystallize the residue from a suitable solvent system to isolate the pure product. Methanol is often used for the recrystallization of this compound.[4]
-
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary and a template for experimental determination.
Table 1: Qualitative and Experimental Solubility of this compound
| Solvent | Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) |
| Water | Soluble[5] | User to determine |
| Methanol | Soluble[2][4] | User to determine |
| Ethanol | Soluble[4] | User to determine |
| Dimethylformamide (DMF) | Likely soluble | User to determine |
| Dimethyl sulfoxide (B87167) (DMSO) | Likely soluble | User to determine |
| Dichloromethane (DCM) | Likely sparingly soluble | User to determine |
| Diethyl Ether | Sparingly Soluble/Insoluble[4] | User to determine |
| Toluene | Sparingly Soluble/Insoluble | User to determine |
| Hexane | Insoluble | User to determine |
Note: "Likely soluble" is based on the polar nature of the solvent and general solubility trends for similar compounds. "User to determine" indicates that experimental validation is required.
Experimental Protocols
Protocol 1: Experimental Determination of Equilibrium Solubility
This protocol outlines a method for determining the solubility of this compound in a specific solvent at a given temperature.
-
Preparation: Add an excess amount of this compound to a sealed vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25°C) and allow it to agitate for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol 2: Generating a pH-Solubility Profile
This protocol describes how to determine the solubility of this compound as a function of pH in an aqueous system.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Solubility Determination: For each buffer, follow the steps outlined in Protocol 1 to determine the equilibrium solubility.
-
Data Plotting: Plot the measured solubility (on the y-axis) against the corresponding pH of the buffer (on the x-axis) to generate a pH-solubility curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 29968-78-3 [m.chemicalbook.com]
- 3. leapchem.com [leapchem.com]
- 4. This compound | 29968-78-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Nitrophenethylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Nitrophenethylamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Nitration of Phenethylamine (B48288) Derivatives
-
Question: We are experiencing a significantly lower than expected yield during the nitration of N-acetyl-phenethylamine. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this nitration are often due to a few key factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Formation of Isomers: The nitration of the aromatic ring can produce ortho- and meta-isomers in addition to the desired para-isomer. The separation of these isomers can lead to a lower yield of the final product.
-
Reaction Temperature: The nitration of phenethylamine is a highly exothermic reaction. Poor temperature control can lead to the formation of byproducts and a lower yield. It is crucial to maintain the recommended temperature throughout the addition of the nitrating agent.
-
Purification Loss: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and consider optimizing the recrystallization solvent system to maximize recovery.
-
Issue 2: Difficulties with the Decarboxylation of 4-Nitrophenylalanine
-
Question: The decarboxylation of 4-Nitrophenylalanine is not proceeding as expected, resulting in a low yield of 4-Nitrophenethylamine. What could be the problem?
-
Answer: Challenges in the decarboxylation step can often be traced to the following:
-
Presence of Water: The starting material, 4-nitrophenylalanine, can exist as a monohydrate. Water can interfere with the reaction, which is thought to proceed via an imine intermediate with a ketone. It is crucial to remove water from the starting material before the high-temperature decarboxylation step.[1][2]
-
High Reaction Temperature: This reaction is typically carried out at a high temperature (around 220°C).[1][2] On a larger scale, achieving and maintaining a uniform temperature can be challenging. Hot spots can lead to decomposition and the formation of tars, reducing the yield and complicating purification.
-
Inefficient HCl Gas Bubbling: The final product is isolated as the hydrochloride salt by bubbling dry HCl gas through the reaction mixture.[1][2] Inefficient bubbling or the use of wet HCl gas can result in incomplete precipitation and a lower isolated yield.
-
Issue 3: Product Purity and Color
-
Question: The final this compound product is a dark brown or reddish solid, not the expected pale-yellow crystals. How can we improve the purity and color?
-
Answer: The color of the final product is a good indicator of its purity. A dark color often suggests the presence of impurities.
-
Residual Diphenyl Ether: In the decarboxylation method, the high-boiling solvent diphenyl ether can be difficult to remove completely and may contribute to the color.[1][2] Thorough washing of the precipitated hydrochloride salt with a suitable solvent like ethyl acetate (B1210297) is important.[1]
-
Oxidation Byproducts: The high reaction temperatures can lead to some degradation and the formation of colored, oxidized byproducts.
-
Recrystallization: A final recrystallization step is often necessary to obtain a high-purity, pale-yellow product.[3][4] Experiment with different solvent systems to find one that effectively removes the colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Nitration of Phenethylamine or its N-protected derivatives: This involves the direct nitration of the aromatic ring.[3][5]
-
Decarboxylation of 4-Nitrophenylalanine: This method involves the removal of the carboxylic acid group from 4-nitrophenylalanine at high temperatures.[1][2]
-
Reduction of 4-Nitrophenylacetonitrile: This route involves the reduction of the nitrile group of 4-nitrophenylacetonitrile.[2]
Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis requires careful consideration of safety. For this particular synthesis, key precautions include:
-
Exothermic Reactions: The nitration of phenethylamine is highly exothermic. Ensure that the reaction vessel has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
High-Temperature Operations: The decarboxylation of 4-nitrophenylalanine is conducted at very high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Handling of Corrosive Reagents: The use of concentrated nitric and sulfuric acids, as well as dry HCl gas, requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of the final product.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the compound and identify any impurities.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.[1]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reference |
| Decarboxylation | L-4-Nitrophenylalanine | Diphenyl ether, Methyl ethyl ketone, HCl gas | 78% | [1] |
| Nitration | β-phenylethylamine | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid | Not explicitly stated | [3] |
Experimental Protocols
Protocol 1: Synthesis via Decarboxylation of L-4-Nitrophenylalanine [1][2]
-
Preparation of L-4-Nitrophenylalanine: L-4-Nitrophenylalanine is prepared by the nitration of L-phenylalanine. The crude product is recrystallized from water to yield L-4-nitrophenylalanine monohydrate (yield: 47%).
-
Dehydration: The L-4-nitrophenylalanine monohydrate is dried to remove water. This can be achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent until the water content is below 0.6% (as determined by Karl Fischer analysis).
-
Decarboxylation: A suspension of the dried L-4-nitrophenylalanine (5.0 g, 23.81 mmol) in diphenyl ether (50 mL) is prepared. A catalytic amount of methyl ethyl ketone (0.17 g, 2.37 mmol) is added. The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.
-
Precipitation and Isolation: The reaction mixture is cooled and diluted with diethyl ether (50 mL). The solution is then placed in an ice bath, and dry HCl gas is bubbled through it to precipitate the product as a dark red solid. The precipitate is collected by filtration.
-
Purification: The collected solid is stirred in ethyl acetate and filtered to yield this compound as a brown solid (yield: 3.75 g, 78%).
Protocol 2: Synthesis via Nitration of β-Phenylethylamine (Industrial Method) [3]
-
Acetylation (Protection of Amino Group): In a 500L reactor, β-phenylethylamine (120-128 kg) and acetic anhydride (145-150 kg) are stirred at 40-50°C for 4-5 hours to form N-acetyl-β-phenylethylamine.
-
Nitration: In a separate 1000L reactor, 62-64% nitric acid (340-350 kg) is mixed with 70% sulfuric acid (490-500 kg) while maintaining the temperature at 30-35°C. The N-acetyl-β-phenylethylamine solution is then added to this mixed acid at a temperature of 25-35°C. The reaction is stirred at room temperature for 2-3 hours.
-
Workup and Extraction: The reaction mixture is neutralized to a pH of 6-7 with a 30% NaOH solution. The product is then extracted with toluene (B28343) (295-300 kg). The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
Deprotection and Salt Formation: 40% hydrobromic acid (275-280 kg) is added, and the mixture is refluxed at 102-106°C for 2-3 hours. The solution is then cooled to crystallize the product.
-
Recrystallization: The crude product is recrystallized from a ternary mixed solvent system of water:ethanol:toluene (1:6.8-7:2) to yield the final product.
Visualizations
Caption: Synthesis of 4-Nitrophenethylamine HCl via Decarboxylation.
Caption: Troubleshooting Workflow for Synthesis Issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 4. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 5. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions During the Nitration of Phenethylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the highly exothermic nitration of phenethylamine (B48288). The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during this sensitive chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of phenethylamine particularly challenging to control? A1: The nitration of phenethylamine is challenging due to the presence of the activating amino group on the ethyl side chain, which makes the aromatic ring highly susceptible to electrophilic substitution. This high reactivity leads to a strongly exothermic reaction that can easily become uncontrollable, resulting in a thermal runaway.[1][2] Furthermore, the amino group is sensitive to oxidation by the nitrating mixture, and direct nitration can lead to a mixture of products and degradation of the starting material.[3]
Q2: What are the primary safety concerns associated with the nitration of phenethylamine? A2: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the cooling capacity of the system, leading to a rapid increase in temperature and pressure.[4] This can result in an explosion and the release of toxic gases, such as nitrogen oxides.[5][6] Additionally, the reagents used, concentrated nitric and sulfuric acids, are highly corrosive.[7][8]
Q3: Is it necessary to protect the amino group of phenethylamine before nitration? A3: Yes, protecting the amino group is a common and highly recommended strategy. Direct nitration of primary amines can lead to the formation of an ionic nitrate (B79036) salt rather than nitration on the aromatic ring.[9] Protecting the amino group, for instance through acetylation to form an amide, reduces the ring's activation and prevents oxidation.[3][10] The acetamido group is still an ortho-, para-director but allows for a more controlled nitration.[3]
Q4: How should a nitration reaction of phenethylamine be properly quenched? A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1][2] This serves to rapidly cool the mixture, dilute the strong acids, and effectively stop the reaction.[11] Caution should be exercised as the dilution of concentrated sulfuric acid is itself a highly exothermic process.[5]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising uncontrollably. What immediate actions should I take, and what are the probable causes?
Answer: An uncontrolled temperature increase signifies a runaway reaction, a dangerous situation requiring immediate action.[2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.[5]
-
Maintain Agitation: Continue vigorous stirring to ensure efficient heat transfer and prevent the formation of localized hot spots.[2]
-
Prepare for Emergency Quench: If the temperature continues to rise, as a last resort, prepare to quench the reaction by transferring the reactor contents to a quench tank containing a large volume of crushed ice and water.[2][5] This should only be performed if established emergency procedures are in place.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the generated heat. Use a sufficiently large and cold cooling bath (e.g., ice-salt mixture).
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[4] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.[12]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[11] Ensure consistent and vigorous agitation.
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction rate and exothermicity.[4]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[5]
Issue 2: Low Yield of the Desired Nitrophenethylamine Product
Question: My reaction resulted in a very low yield. What are the possible reasons and solutions?
Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.
-
Side Reactions: The formation of byproducts, such as oxidized species or di- and poly-nitrated compounds, consumes the starting material.[2] (See Issue 3 for mitigation strategies).
-
Losses During Work-up: The desired product might be soluble in the aqueous phase after quenching. If a solid does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[11] Ensure proper neutralization and washing steps to avoid product loss.[11]
-
Substrate Degradation: The starting material may have been degraded by overly harsh reaction conditions (e.g., high temperature or overly concentrated acid).
Issue 3: Formation of Significant Side Products (e.g., Oxidized or Poly-nitrated Compounds)
Question: I am observing significant amounts of side products. How can I improve the selectivity for the desired mono-nitrated product?
Answer: The formation of byproducts is a common issue in nitration and is highly dependent on reaction conditions.
Potential Causes and Solutions:
-
Over-Nitration (Di- or Poly-nitration): This occurs when the reaction conditions are too harsh. To improve selectivity for mono-nitration:
-
Oxidation of the Substrate: The phenethylamine side chain and the aromatic ring are susceptible to oxidation by nitric acid, especially at higher temperatures.
-
Poor Regioselectivity: If a mixture of ortho and para isomers is formed and separation is difficult, purification by column chromatography may be necessary.[13] The choice of solvent and protecting group can sometimes influence the isomeric ratio.
Data Presentation
Table 1: Recommended Temperature Ranges for Nitration Steps
| Stage | Process | Recommended Temperature Range (°C) | Rationale |
| 1 | Preparation of Nitrating Mixture (Mixed Acid) | < 10 | To prevent premature decomposition and ensure safety during the exothermic mixing of acids.[2] |
| 2 | Addition of Nitrating Agent to Substrate | 0 - 5 | To control the highly exothermic nitration reaction and minimize side product formation.[12][13] |
| 3 | Reaction | 0 - 10 | To allow the reaction to proceed to completion while preventing thermal runaway.[2] |
| 4 | Quenching | N/A (Addition to ice/water) | To rapidly cool the reaction and stop it. The large volume of ice absorbs the heat of reaction and dilution.[1] |
Table 2: Typical Reagent Ratios for Nitration (General Aromatic Compounds)
| Reagent | Molar/Volume Ratio | Purpose | Reference |
| Nitric Acid (HNO₃) | 1.05 - 1.1 molar equivalents relative to substrate | Nitrating Agent | [10] |
| Sulfuric Acid (H₂SO₄) | 1:1 to 1:2 (V/V) relative to Nitric Acid | Catalyst and dehydrating agent to form the nitronium ion (NO₂⁺). | [5] |
| Substrate | 1.0 molar equivalent | Starting Material | N/A |
Experimental Protocols
Protocol: Nitration of Phenethylamine via Acetyl Protection
This protocol is a representative method and may require optimization. It involves three main stages: protection of the amino group, nitration, and deprotection.[3]
Stage 1: Acetylation of Phenethylamine
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) in glacial acetic acid (4-5 volumes).
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add acetic anhydride (B1165640) (2.5 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-acetylphenethylamine.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Stage 2: Nitration of N-acetylphenethylamine
-
In a three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (96%, ~5 volumes).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Add the dried N-acetylphenethylamine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.05 eq) to concentrated sulfuric acid (~2 volumes) in a separate flask, keeping the temperature below 10 °C.
-
Add the cold nitrating mixture dropwise to the solution of N-acetylphenethylamine over 1-2 hours, maintaining the internal temperature below 5 °C.[12]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[13]
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated solid (a mixture of ortho- and para-nitro-N-acetylphenethylamine) by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.
Stage 3: Hydrolysis (Deprotection) of the Nitro-amide
-
To the crude nitro-N-acetylphenethylamine in a round-bottom flask, add a mixture of ethanol (B145695) and concentrated hydrochloric acid (e.g., 3:1 v/v).[10]
-
Reflux the mixture for 2-4 hours or until the reaction is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
The nitrophenethylamine product will precipitate or can be extracted with an organic solvent.
-
Collect the solid by filtration or perform a liquid-liquid extraction. Wash, dry, and purify the product as necessary (e.g., by recrystallization or column chromatography).
Visualizations
Caption: Experimental workflow for the nitration of phenethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. icheme.org [icheme.org]
- 13. benchchem.com [benchchem.com]
Characterization of unexpected byproducts in 4-Nitrophenethylamine hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Nitrophenethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic routes include:
-
Nitration of Phenylethylamine or its N-acetylated derivative: This involves the direct nitration of the aromatic ring. Protecting the amine as an acetamide (B32628) is often preferred to improve the yield of the desired para-isomer.[1]
-
Decarboxylation of 4-Nitrophenylalanine: This method is reported to be a convenient and efficient synthesis route.[2]
-
Reduction of 4-Nitrostyrene: This involves the reduction of both the nitro group and the vinyl group.
Q2: What are the primary unexpected byproducts I might encounter?
A2: The byproducts largely depend on the synthetic route chosen. The most common byproducts are positional isomers and incompletely reacted intermediates. See the table below for a summary.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions. For nitration reactions, protecting the amine group and maintaining a low reaction temperature are crucial. For reduction reactions, the choice of reducing agent and reaction time can influence the formation of hydroxylamine (B1172632) intermediates.
Q4: What analytical methods are recommended for identifying and quantifying byproducts?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying positional isomers like 2-nitro and 3-nitrophenethylamine.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Nitration Reactions
Symptoms:
-
The final product yield is significantly lower than expected.
-
The crude product contains a complex mixture of isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Direct nitration of unprotected phenylethylamine. | The amino group is activating and ortho-, para-directing, but under strongly acidic conditions, the anilinium ion is formed, which is deactivating and meta-directing, leading to a mixture of isomers and lower yields of the desired para product. Solution: Protect the amino group as an acetamide before nitration. The acetyl group is still ortho-, para-directing but offers better control over the reaction. |
| Reaction temperature is too high. | Higher temperatures can lead to increased formation of dinitrated and other side products. Solution: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. |
| Incorrect ratio of nitrating agents. | An inappropriate ratio of nitric acid to sulfuric acid can affect the nitronium ion concentration and lead to undesired side reactions. Solution: Carefully optimize the ratio of the mixed acid. A common ratio is a 1:2 or 1:3 mixture of concentrated nitric acid to concentrated sulfuric acid. |
Issue 2: Presence of Positional Isomers (2- and 3-Nitrophenethylamine) in the Final Product
Symptoms:
-
HPLC or GC-MS analysis shows peaks corresponding to 2-Nitrophenethylamine and/or 3-Nitrophenethylamine.
-
Difficulty in purifying the final product to the desired specification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent byproduct of the nitration reaction. | The nitration of a substituted benzene (B151609) ring will almost always produce a mixture of isomers. Solution: Employ a purification strategy to remove the unwanted isomers. Recrystallization is a common and effective method. A patent describes a process of dissolving the crude product in a ternary mixed solvent system (e.g., water:ethanol:toluene) and then cooling to selectively crystallize the desired 4-nitro isomer.[1] |
| Inefficient purification method. | Simple precipitation may not be sufficient to remove isomers with similar solubility profiles. Solution: Develop a robust recrystallization protocol by screening different solvent systems. Monitor the purity of each recrystallization step by HPLC. |
Issue 3: Formation of Unexpected Byproducts in the Reduction of 4-Nitrostyrene
Symptoms:
-
The presence of unexpected peaks in the mass spectrum, potentially corresponding to hydroxylamine intermediates.
-
Incomplete conversion to the desired amine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reduction of the nitro group. | The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can remain as impurities.[4][5] Solution: Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. |
| Choice of reducing agent. | Some reducing agents are milder and may favor the formation of the hydroxylamine.[4] Solution: Select a stronger reducing agent or a catalytic hydrogenation method (e.g., H2/Pd-C) which is generally effective for the complete reduction of nitro groups to amines.[4] |
Summary of Potential Byproducts and Analytical Data
| Synthetic Route | Expected Byproduct(s) | Chemical Structure | Analytical Method for Detection |
| Nitration of Phenylethylamine | 2-Nitrophenethylamine | O2N-C6H4-CH2CH2NH2 (ortho) | HPLC, GC-MS, NMR |
| 3-Nitrophenethylamine | O2N-C6H4-CH2CH2NH2 (meta) | HPLC, GC-MS, NMR | |
| Decarboxylation of 4-Nitrophenylalanine | Dimer of 4-nitrophenylalanine and 2-nitrophenylalanine | (Structure not readily available) | LC-MS, NMR |
| Reduction of 4-Nitrostyrene | 4-Nitrophenethyl-hydroxylamine | O2N-C6H4-CH2CH2NHOH | LC-MS, NMR |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Nitrophenethylamine Isomers
This protocol is adapted from a published method for the analysis of 4-nitrophenylethylamine and its impurities.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Water.
-
Gradient:
-
0-5 min: 10% A
-
5-20 min: Ramp to 90% A
-
20-25 min: Hold at 90% A
-
25-30 min: Return to 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: General Recrystallization Procedure for Purification
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired product and high solubility for the impurities at a low temperature. Common solvents for recrystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Visualizations
References
- 1. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Nitrophenethylamine Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 4-Nitrophenethylamine hydrochloride. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your laboratory.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the compound and identify any impurities. While several techniques can be employed for purity analysis, HPLC is a widely accepted method due to its high resolution, sensitivity, and versatility.[3]
This guide will compare the performance of a validated reverse-phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound, from sample preparation to data analysis and comparison of different analytical techniques.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is based on a published procedure for the analysis of this compound.[1]
-
Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.[1]
-
Column: Reverse phase C18 Hypersil BDS, 250 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: 85% Acetonitrile and 15% Phosphate buffer (pH adjusted to 2.5).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) (Hypothetical Method)
Due to the low volatility of the hydrochloride salt, derivatization is likely necessary for GC-MS analysis.
-
Instrumentation: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation and Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70°C for 30 minutes. Inject 1 µL of the derivatized sample.
Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used for purity assessment by comparing the integral of the analyte's protons to that of a certified internal standard.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters: Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (e.g., 30 s) to ensure full relaxation and accurate integration. A 90° pulse angle should be used.
Comparative Data
The following tables summarize the hypothetical performance of each analytical method for the purity analysis of this compound.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) | ¹H NMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Nuclear magnetic resonance of protons |
| Specificity | High | Very High (provides mass fragmentation patterns) | High (provides structural information) |
| Sensitivity | High (ng range) | Very High (pg range) | Low (mg range) |
| Quantitation | Relative (Area % Purity) | Relative (Area % Purity) | Absolute (with internal standard) |
| Sample Throughput | High | Medium | Low |
| Ease of Use | Moderate | Complex (derivatization required) | Moderate |
Table 2: Hypothetical Purity Analysis Results
| Lot Number | HPLC Purity (%) | GC-MS Purity (%) | ¹H NMR Purity (mol/mol %) |
| A-001 | 99.2 | 99.1 | 99.0 |
| A-002 | 98.5 | 98.6 | 98.4 |
| B-001 | 99.8 | 99.9 | 99.7 |
Discussion
HPLC-UV stands out as a robust and reliable method for routine quality control of this compound. Its high precision, accuracy, and relatively high throughput make it well-suited for industrial settings. The method described in the literature provides a solid starting point for validation in any analytical laboratory.[1]
GC-MS offers superior specificity due to the additional information provided by the mass spectrometer, which can be invaluable for the identification of unknown impurities. However, the need for derivatization to analyze the non-volatile this compound adds complexity and potential for analytical error.
¹H NMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard. This makes it a powerful tool for the certification of reference materials. Its lower sensitivity and throughput, however, make it less practical for routine analysis.
Conclusion
For the routine purity analysis of this compound, HPLC-UV is the recommended method due to its balance of performance, ease of use, and high throughput. GC-MS serves as an excellent complementary technique for impurity identification, while ¹H NMR is best suited for the qualification of primary reference standards. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation.
References
Comparison of different synthetic routes to 4-Nitrophenethylamine hydrochloride
A comprehensive comparison of the primary synthetic routes to 4-Nitrophenethylamine hydrochloride is presented for researchers and professionals in drug development. This guide provides an objective analysis of two main synthetic strategies: the nitration of β-phenylethylamine and the decarboxylation of 4-nitrophenylalanine. The performance of each route is evaluated based on experimental data from published literature, focusing on yield, purity, and reaction conditions.
Comparison of Synthetic Routes
The synthesis of this compound is crucial for the production of various pharmaceutical compounds. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the manufacturing process. This guide compares two common methods, highlighting their respective advantages and disadvantages.
| Parameter | Route 1: Nitration of β-Phenylethylamine | Route 2: Decarboxylation of 4-Nitrophenylalanine |
| Starting Material | β-Phenylethylamine | L-4-Nitrophenylalanine |
| Key Steps | 1. Protection of the amino group (e.g., acetylation) 2. Nitration 3. Deprotection | 1. Preparation of L-4-Nitrophenylalanine (if not commercially available) 2. Decarboxylation |
| Reported Yield | High (A specific yield of 26g from 20g of starting material is mentioned in a patent, but a percentage is not explicitly stated)[1] | 78%[2] |
| Purity | High purity after recrystallization[1] | >99% by HPLC[3] |
| Reaction Conditions | Low temperatures (0°C) for nitration[1]. Reflux for deprotection[4] | High temperature (220°C) for decarboxylation[2] |
| Reagents | Acetic anhydride (B1165640), Concentrated H₂SO₄, Concentrated HNO₃, HCl[4][5] | Diphenylether, Methyl ethyl ketone, HCl gas[2] |
| Advantages | Utilizes readily available and inexpensive starting materials. High yielding process. | Fewer steps if starting from 4-nitrophenylalanine. Avoids the use of strong nitrating acids in the final steps. High purity of the final product. |
| Disadvantages | Involves the use of highly corrosive and hazardous nitrating acids. Requires a protection/deprotection sequence for the amino group, adding steps to the synthesis. Formation of ortho and meta isomers is possible if not properly controlled. | The starting material, 4-nitrophenylalanine, can be expensive. The decarboxylation step requires a very high temperature. |
Experimental Protocols
Route 1: Nitration of β-Phenylethylamine (with N-protection)
This protocol is based on a method described in Chinese patent CN107759477A.[4]
Step 1: N-Acetylation of β-Phenylethylamine
-
In a reaction vessel, dissolve β-phenylethylamine in a suitable solvent such as dichloromethane.
-
Add acetic anhydride to the solution. The molar ratio of β-phenylethylamine to acetic anhydride is typically 1:1.0-1.5.[4]
-
Heat the reaction mixture to 40-95°C and stir for 1-8 hours to yield N-acetyl-β-phenylethylamine (Intermediate 1).[4]
Step 2: Nitration of N-acetyl-β-phenylethylamine
-
In a separate vessel, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Cool the nitrating mixture to 0°C.[1]
-
Slowly add the N-acetyl-β-phenylethylamine from Step 1 to the cold nitrating mixture.
-
Stir the reaction at 0°C until the reaction is complete.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH) to an alkaline pH.[1]
-
Filter the precipitate to obtain N-(4-nitrophenethyl)acetamide (Intermediate 2).
Step 3: Deprotection and Salt Formation
-
Suspend the N-(4-nitrophenethyl)acetamide in a suitable solvent.
-
Add hydrochloric acid to adjust the pH to acidic.[4]
-
Heat the mixture to reflux.
-
Cool the solution to induce crystallization of this compound.
-
Filter and dry the product.
Route 2: Decarboxylation of 4-Nitrophenylalanine
This protocol is adapted from a procedure published in Synthetic Communications.[2][3]
Step 1: Preparation of Anhydrous 4-Nitrophenylalanine (if starting from monohydrate)
-
If starting with L-4-nitrophenylalanine monohydrate, it is necessary to remove the water of hydration.
-
This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene.[2][3]
Step 2: Decarboxylation
-
Suspend the anhydrous 4-nitrophenylalanine in diphenylether.
-
Add a catalytic amount of methyl ethyl ketone.[2]
-
Heat the mixture to 220°C for 3 hours.[2] The solution should become a clear dark red.[2]
Step 3: Salt Formation and Isolation
-
Cool the reaction mixture and dilute it with diethyl ether.
-
Bubble dry HCl gas through the solution to precipitate the hydrochloride salt.[2]
-
Filter the dark red precipitate.
-
Stir the crude product in ethyl acetate (B1210297) and filter again to obtain the purified this compound as a brown solid.[2]
Visualized Synthetic Pathways
The following diagrams illustrate the chemical transformations in each synthetic route.
Caption: Synthetic pathway for Route 1: Nitration of β-Phenylethylamine.
Caption: Synthetic pathway for Route 2: Decarboxylation of 4-Nitrophenylalanine.
References
- 1. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 5. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
The Strategic Advantage of 4-Nitrophenethylamine Hydrochloride in Drug Discovery: A Comparative Analysis
For researchers and scientists navigating the complex landscape of drug development, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among these, 4-Nitrophenethylamine hydrochloride has emerged as a versatile and valuable scaffold, particularly in the synthesis of targeted therapeutics. This guide provides an objective comparison of its efficacy against its primary alternative, 4-aminophenethylamine, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery pipelines.
This compound's utility is rooted in the dual functionality of its nitro and amine groups. The nitro group serves as a stable precursor to the amine, which is often crucial for the final bioactivity of the drug molecule. This latent amine functionality allows for a wider range of chemical transformations earlier in the synthetic sequence without the need for protecting groups, which can add steps and reduce overall yield. Furthermore, the hydrochloride salt form enhances the compound's stability and solubility, simplifying handling and improving the reproducibility of reactions.
Performance Comparison: 4-Nitrophenethylamine vs. 4-Aminophenethylamine
The primary alternative to this compound is its reduced counterpart, 4-aminophenethylamine. The choice between these two building blocks hinges on a trade-off between the number of synthetic steps and the overall efficiency of the reaction sequence. While starting with 4-aminophenethylamine eliminates the need for a nitro reduction step, the free amine can be more reactive, often necessitating protection and deprotection steps, which can diminish the overall yield.
To illustrate this, we will compare the synthetic routes to two prominent drugs: Mirabegron, a beta-3 adrenergic agonist for overactive bladder, and Dofetilide, a class III antiarrhythmic agent.
Comparative Synthesis Data
| Target Molecule | Building Block | Key Synthetic Steps | Overall Yield (Illustrative) | Key Advantages | Key Disadvantages |
| Mirabegron | 4-Nitrophenethylamine HCl | 1. Amide formation2. Amide and Nitro reduction3. Final coupling | ~61% | - Fewer protection/deprotection steps- Stable starting material | - Requires a dedicated reduction step |
| Mirabegron | 4-Aminophenethylamine | 1. Amine protection2. Amide formation3. Amide reduction4. Deprotection5. Final coupling | Potentially lower due to more steps | - Avoids nitro reduction | - Requires additional protection/deprotection steps- Potentially lower overall yield |
| Dofetilide | 4-Nitrophenethylamine HCl | 1. Sulfonamide formation2. Methylation3. Deprotection4. Nitro reduction5. Final coupling | Not explicitly stated, but multi-step | - Versatile for early-stage modifications | - Requires a final reduction step |
| Dofetilide | 4-Aminophenethylamine | 1. Amine protection2. Sulfonamide formation3. Methylation4. Deprotection5. Final coupling | Potentially lower due to more steps | - Avoids nitro reduction | - Additional protection/deprotection steps may be required |
Experimental Protocols
Synthesis of Mirabegron using this compound
This synthesis involves three main stages: amide formation, a one-pot reduction of the amide and nitro groups, and a final coupling reaction.
Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
-
To a solution of (R)-mandelic acid in dichloromethane (B109758), add 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound and triethylamine (B128534) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Upon completion, dilute with dichloromethane and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield the desired amide as a solid.
-
Yield: Approximately 86%.[1]
-
Protocol 2: Synthesis of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol
-
This step involves the reduction of both the amide and nitro groups of the intermediate from Protocol 1 in a one-pot procedure.
-
The intermediate is treated with a borane-tetrahydrofuran (B86392) complex to reduce the amide.
-
Following the amide reduction, palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium (B1175870) formate) are used to reduce the nitro group.
-
The reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated to obtain the crude product.
-
Yield: Approximately 86% for the combined reduction steps.[1]
-
Protocol 3: Synthesis of Mirabegron
-
The amino intermediate from Protocol 2 is coupled with 2-(2-aminothiazol-4-yl)acetic acid using EDC.HCl.
-
The reaction is typically carried out in an acidic aqueous medium.
-
After the reaction is complete, the mixture is basified to precipitate the product.
-
The solid is filtered, washed, and dried to yield Mirabegron.
Synthesis of Dofetilide using this compound
The synthesis of Dofetilide is a multi-step process that leverages the reactivity of the starting material.
Protocol 4: Synthesis of N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride
-
Protect the amino group of 2-(4-Nitrophenyl)ethanamine hydrochloride with p-toluenesulfonyl chloride.[3]
-
Methylate the resulting sulfonamide using dimethyl sulphate.[3]
-
Deprotect the sulfonamide with aqueous sulfuric acid to yield N-methyl-2-(4-nitrophenyl)ethanamine, which is then converted to its hydrochloride salt.[3]
-
Yield for the final step: 46.0 g from 100 g of the methylated intermediate.[3]
-
Protocol 5: Synthesis of Dofetilide
-
The N-methyl-2-(4-nitrophenyl)ethanamine intermediate is then coupled with another key intermediate, followed by the reduction of the nitro group to an amine.
-
The final step involves a double methylsulfonylation reaction.[4]
-
Yield for the final methylsulfonylation: 67.1%.[4]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the biological targets of drugs synthesized from this compound and the synthetic processes, the following diagrams are provided.
Caption: Synthetic workflow for Mirabegron.
Caption: Mirabegron's signaling pathway.
Caption: Dofetilide's mechanism of action.
Conclusion
This compound stands out as a strategic building block in drug discovery due to its inherent stability and the versatility of the nitro group, which acts as a masked amine. This allows for a more flexible and often more efficient synthetic strategy, particularly in complex, multi-step syntheses. While the alternative, 4-aminophenethylamine, offers a more direct route by eliminating a reduction step, this advantage can be negated by the need for protecting group chemistry, which can increase the number of steps and lower the overall yield. The choice between these building blocks should be made on a case-by-case basis, considering the specific reaction conditions and the overall synthetic plan. However, the evidence suggests that for complex drug targets, the strategic use of this compound can offer a more robust and efficient path to the final bioactive molecule.
References
Spectral data comparison of 4-Nitrophenethylamine hydrochloride from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 4-Nitrophenethylamine hydrochloride (CAS: 29968-78-3), a key intermediate in pharmaceutical synthesis. The quality and purity of this reagent are critical for the successful synthesis of target molecules, necessitating rigorous analytical characterization. This document outlines the expected spectral characteristics of high-purity this compound and provides standardized protocols for researchers to verify the quality of this material procured from different suppliers.
Data Presentation: Spectral Reference Standards
The following tables summarize the expected spectral data for high-purity this compound. Researchers can use this data as a reference standard to compare against the certificates of analysis and their own experimental data from various suppliers.
Table 1: ¹H NMR Spectral Data (Reference)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~7.50 | Doublet | 2H | Ar-H (meta to NO₂) |
| ~3.30 | Triplet | 2H | -CH₂-NH₃⁺ |
| ~3.10 | Triplet | 2H | Ar-CH₂- |
Solvent: DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and instrument.
Table 2: ¹³C NMR Spectral Data (Reference)
| Chemical Shift (ppm) | Assignment |
| ~146.5 | Ar-C (para to CH₂CH₂NH₃⁺) |
| ~145.0 | Ar-C (ipso to NO₂) |
| ~130.0 | Ar-CH (meta to NO₂) |
| ~124.0 | Ar-CH (ortho to NO₂) |
| ~39.0 | -CH₂-NH₃⁺ |
| ~32.0 | Ar-CH₂- |
Solvent: DMSO-d₆. Data obtained from representative spectra.[1]
Table 3: FT-IR Spectral Data (Reference)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong | N-H stretch (amine salt) |
| ~1595, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~1515 | Strong | Asymmetric NO₂ stretch |
| ~1345 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-H out-of-plane bend (p-disubstituted) |
Sample prepared as a KBr pellet.[2]
Table 4: Mass Spectrometry Data (Reference)
| m/z | Interpretation |
| 166.07 | [M-HCl]⁺, molecular ion of the free base |
| 136.06 | [M-HCl-NO]⁺ |
| 120.07 | [M-HCl-NO₂]⁺ |
| 91.05 | Tropylium ion [C₇H₇]⁺ |
Method: Electron Ionization (EI). Fragmentation patterns can vary with instrumentation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure consistent and reproducible results when evaluating products from different suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants with the reference data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the major absorption bands and compare their positions and relative intensities to the reference spectrum to confirm the presence of key functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern for structural confirmation.
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions for structural elucidation.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analysis: Identify the molecular ion peak corresponding to the free base (M-HCl) and compare the observed fragmentation pattern with the expected pattern.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for quality control and the synthetic relevance of this compound.
Caption: Quality control workflow for incoming this compound.
Caption: Synthetic pathway to Mirabegron utilizing 4-Nitrophenethylamine HCl.[3]
Conclusion
The consistency and purity of starting materials like this compound are paramount in research and drug development. While reputable suppliers provide certificates of analysis, independent verification using standardized analytical methods is a crucial component of good laboratory practice. This guide provides the reference data and protocols to facilitate this verification process. By comparing the spectral data of purchased materials against these standards, researchers can ensure the quality of their reagents, leading to more reliable and reproducible experimental outcomes. It is important to note that minor variations in spectral data can occur due to differences in instrumentation, sample preparation, and solvent choice. However, significant deviations may indicate the presence of impurities or a different chemical entity altogether, warranting further investigation or rejection of the material.
References
A Comparative Guide to a Validated HPLC Method and UV-Visible Spectrophotometry for the Quantification of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and quality control. 4-Nitrophenethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for its quantification and compares its performance against a conventional Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The data presented herein is intended to guide researchers in selecting the most appropriate analytical technique for their specific needs, ensuring reliability, accuracy, and compliance with regulatory standards.
Overview of Analytical Methods
Two distinct analytical methods were validated for the quantitative determination of this compound.
-
New Method: High-Performance Liquid Chromatography (HPLC) This is a separation technique that offers high specificity and sensitivity. The developed method utilizes reverse-phase chromatography with UV detection, allowing for the accurate quantification of this compound even in the presence of potential impurities.
-
Alternative Method: UV-Visible Spectrophotometry This method is based on the principle of light absorption by the analyte at a specific wavelength (λmax). It is a simpler and more rapid technique but can be susceptible to interference from other compounds that absorb light in the same region.[1][2]
The following diagram illustrates the logical comparison between these two analytical techniques based on key performance attributes.
Data Presentation: Summary of Validation Parameters
The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 1 - 50 µg/mL | 5 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 |
| Regression Equation | y = 45872x + 1254 | y = 0.015x + 0.008 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% |
| Precision (Repeatability, %RSD) | 0.45% | 1.12% |
| Precision (Intermediate, %RSD) | 0.82% | 1.65% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 5.0 µg/mL |
Table 2: Linearity Data for the HPLC Method
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 47,120 |
| 5 | 230,550 |
| 10 | 460,100 |
| 25 | 1,148,050 |
| 50 | 2,295,000 |
Table 3: Linearity Data for the UV-Vis Spectrophotometric Method
| Concentration (µg/mL) | Mean Absorbance (n=3) |
| 5 | 0.084 |
| 10 | 0.159 |
| 20 | 0.307 |
| 40 | 0.611 |
| 60 | 0.905 |
Table 4: Accuracy and Precision Data for the HPLC Method
| Spike Level | Concentration (µg/mL) | Mean % Recovery (n=3) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, 2 days) |
| 80% | 20 | 99.2% | 0.45% | 0.82% |
| 100% | 25 | 100.3% | ||
| 120% | 30 | 100.8% |
Table 5: Accuracy and Precision Data for the UV-Vis Spectrophotometric Method
| Spike Level | Concentration (µg/mL) | Mean % Recovery (n=3) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, 2 days) |
| 80% | 24 | 98.5% | 1.12% | 1.65% |
| 100% | 30 | 100.2% | ||
| 120% | 36 | 101.5% |
Experimental Protocols
Detailed methodologies for the validation of both analytical techniques are provided below.
New Method: HPLC Validation Protocol
The workflow for the HPLC method validation is outlined in the diagram below.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 2.5) in a ratio of 85:15 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of working standards (1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare a sample solution of the test article at a target concentration of 25 µg/mL in the mobile phase.
-
-
Validation Experiments:
-
Linearity: Inject each calibration standard in triplicate and plot a graph of mean peak area versus concentration.
-
Accuracy: Prepare samples in triplicate at 80%, 100%, and 120% of the target concentration by spiking a known amount of standard into a sample matrix. Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six replicate samples of the 100% concentration on the same day.
-
Precision (Intermediate): Repeat the analysis of six replicate samples on a different day with a different analyst.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]
-
Alternative Method: UV-Vis Spectrophotometry Protocol
-
Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
-
Preparation of Solutions:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with 0.1 M HCl.
-
Calibration Standards: Prepare working standards (5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with 0.1 M HCl.
-
-
Validation Experiments:
-
Determination of λmax: Scan the 10 µg/mL standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance. The λmax was found to be 274 nm.
-
Linearity: Measure the absorbance of each calibration standard in triplicate at 274 nm. Plot a graph of mean absorbance versus concentration.
-
Accuracy and Precision: Follow the same procedure as for the HPLC method, preparing samples at the appropriate concentrations in 0.1 M HCl.
-
Conclusion and Recommendation
This guide provides a detailed validation and comparison of two analytical methods for the quantification of this compound.
-
The HPLC method demonstrates superior performance in terms of specificity, sensitivity, and precision. Its lower LOD and LOQ make it the ideal choice for trace-level quantification and for the analysis of samples containing impurities or degradation products. While it involves a higher initial investment in equipment and requires more complex operation, its reliability and accuracy are essential for regulatory submissions and in-process controls where specificity is paramount.
-
The UV-Vis spectrophotometric method is a viable alternative for routine, high-throughput analyses where the sample matrix is simple and free from interfering substances. Its speed, simplicity, and lower cost are significant advantages.[2][8] However, its lower sensitivity and potential for interference mean it may not be suitable for all applications, particularly for stability studies or impurity profiling.
Recommendation: For drug development and quality control applications requiring high accuracy and specificity, the validated HPLC method is strongly recommended . The UV-Vis method can be effectively employed for preliminary or non-critical screening purposes where its limitations are understood and controlled.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Nitrophenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the chemical reactivity of 4-nitrophenethylamine hydrochloride. Through a comparative analysis with its parent compound, phenethylamine (B48288), and its reduced analogue, 4-aminophenethylamine, this document offers insights into how the electronic properties of the aromatic ring substituent influence the reactivity of the ethylamine (B1201723) side chain. The primary reactions explored are N-acetylation, a common transformation of the amino group, and the catalytic reduction of the nitro group, a reaction specific to 4-nitrophenethylamine.
Comparative Analysis of Reactivity
The reactivity of the primary amine in the phenethylamine scaffold is significantly influenced by the substituent at the para position of the phenyl ring. This is primarily due to the electronic effects of the substituent, which can either donate or withdraw electron density from the aromatic ring, and in turn, affect the nucleophilicity of the amino group.
-
Phenethylamine: As the unsubstituted parent compound, phenethylamine serves as our baseline for reactivity. The phenyl group is weakly electron-donating, providing a moderate level of electron density to the amino group.
-
4-Aminophenethylamine: The amino group (-NH₂) at the para position is a strong electron-donating group through resonance. This increases the electron density on the nitrogen of the ethylamine side chain, making it a stronger nucleophile and thus more reactive towards electrophiles compared to phenethylamine.
-
This compound: In contrast, the nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This significantly reduces the electron density on the nitrogen atom of the ethylamine side chain, rendering it less nucleophilic and therefore less reactive towards electrophiles. The hydrochloride salt form further decreases the free amine concentration in solution, which can also impact reaction rates.
These electronic effects are benchmarked in the following sections through a comparative analysis of N-acetylation reactions. Furthermore, the unique reactivity of the nitro group in this compound is highlighted through a standard catalytic hydrogenation protocol.
Data Presentation: Benchmarking N-Acetylation and Nitro Reduction
The following tables summarize the reaction conditions and expected yields for the N-acetylation of the three compounds and the catalytic reduction of this compound.
Table 1: Comparative N-Acetylation with Acetic Anhydride (B1165640)
| Compound | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Phenethylamine | Acetic Anhydride, Pyridine (B92270) | Dichloromethane (B109758) | 2 hours | Room Temp. | >95% |
| 4-Aminophenethylamine | Acetic Anhydride, Pyridine | Dichloromethane | 1 hour | Room Temp. | >95% |
| This compound | Acetic Anhydride, Triethylamine (B128534) | Dichloromethane | 12 hours | Room Temp. | ~90% |
Table 2: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Solvent | H₂ Pressure | Reaction Time | Temperature | Product | Yield (%) |
| This compound | 10% Pd/C | Methanol (B129727), 1N HCl | 50 psi | 12 hours | Room Temp. | 4-Aminophenethylamine | ~67%[1] |
Experimental Protocols
Detailed methodologies for the key comparative reactions are provided below.
Protocol 1: N-Acetylation of Phenethylamine
Objective: To synthesize N-phenethylacetamide as a baseline for reactivity.
Materials:
-
Phenethylamine
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenethylacetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: N-Acetylation of 4-Aminophenethylamine
Objective: To demonstrate the enhanced reactivity of the amino group due to the electron-donating para-substituent.
Materials:
-
4-Aminophenethylamine
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-aminophenethylamine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC. Given the presence of two amino groups, careful control of stoichiometry is crucial for selective mono-acetylation of the ethylamine moiety.
-
Work-up the reaction by washing with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain N-(4-aminophenethyl)acetamide.
Protocol 3: N-Acetylation of this compound
Objective: To illustrate the reduced reactivity of the amino group due to the electron-withdrawing nitro group.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction.
-
Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq).
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield N-(4-nitrophenethyl)acetamide. The product can be purified by recrystallization from ethanol.[2]
Protocol 4: Catalytic Hydrogenation of this compound
Objective: To demonstrate a key reaction involving the nitro group, converting it to an amino group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of methanol and 1N HCl.
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenethylamine hydrochloride.[1]
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship between the compared compounds.
References
A Comparative Guide to the Synthesis of 4-Nitrophenethylamine Hydrochloride: A Cost-Benefit Analysis
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Nitrophenethylamine hydrochloride is a valuable building block, notably in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of the primary synthetic routes to this intermediate, offering an objective analysis of their performance based on experimental data.
Executive Summary
Two principal methods for the synthesis of this compound are critically examined: the nitration of phenethylamine (B48288) and the decarboxylation of 4-nitrophenylalanine. The nitration of phenethylamine can be performed directly or with a protecting group for the amine functionality, a common industrial approach to improve yield and purity. The decarboxylation of 4-nitrophenylalanine presents a more direct route, avoiding the use of harsh nitrating agents on the core phenethylamine structure. This guide will delve into the experimental protocols, quantitative data, and cost-benefit analysis of these methods to aid researchers in selecting the most suitable approach for their specific needs.
Quantitative Data Comparison
The choice of synthesis method is often a trade-off between the cost of starting materials, reaction efficiency, and overall process complexity. The following table summarizes the key quantitative data for the different synthesis methods.
| Parameter | Method 1: Nitration of Phenethylamine (Direct) | Method 1a: Nitration of Phenethylamine (with N-Acetylation) | Method 2: Decarboxylation of 4-Nitrophenylalanine |
| Starting Material | Phenethylamine hydrochloride | β-Phenylethylamine, Acetic anhydride (B1165640) | L-4-Nitrophenylalanine |
| Key Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Acetic anhydride, Nitric acid, Sulfuric acid, Hydrobromic acid | Diphenylether, Methyl ethyl ketone, HCl gas |
| Reaction Time | ~1 hour for nitration | Protection: 4-5h, Nitration: 2-3h, Deprotection: 2-3h | ~3 hours |
| Yield | High (Calculated ~114% crude, requires significant purification)[1] | High (Final crystalline product from 120-128 kg phenethylamine is 70-90 kg)[2] | 78%[3][4] |
| Purity | Good after recrystallization[1] | >99.8% (HPLC)[2] | >99% (HPLC)[5] |
| Key Advantages | Inexpensive starting material, fewer steps than protected nitration. | High purity and yield, suitable for industrial scale.[2] | High yield in a single step, avoids direct nitration of a sensitive amine.[3][4] |
| Key Disadvantages | Formation of ortho- and meta-isomers, potential for side reactions. | Multi-step process, use of corrosive acids. | Expensive starting material, high reaction temperature. |
| Estimated Cost of Starting Material (per mole of product) | Low | Low to Moderate | High |
Experimental Protocols
Method 1: Nitration of Phenethylamine (Direct)
This method involves the direct nitration of phenethylamine hydrochloride using a mixture of concentrated nitric and sulfuric acids.
Procedure: At 0°C, 20g of phenethylamine hydrochloride is slowly added to a mixture of 35mL of concentrated nitric acid and 65mL of concentrated sulfuric acid. The reaction mixture is stirred at this temperature for 1 hour to ensure complete reaction. The temperature is then raised to room temperature, and the mixture is poured into 1.5L of water. The pH of the solution is adjusted to 10 with NaOH, and the product is extracted with diethyl ether. The ether phase is then extracted with 1M hydrochloric acid. The aqueous phase is spin-dried to yield a yellow solid, which is then recrystallized to obtain this compound as a pale yellow solid (26g).[1]
Method 1a: Nitration of Phenethylamine (with N-Acetylation)
This industrial method involves the protection of the amino group as an acetamide (B32628) before nitration, followed by deprotection.
Step 1: N-Acetylation of β-Phenylethylamine In a 500L enamel reactor, 120-128 kg of β-phenylethylamine and 145-150 kg of acetic anhydride are added and stirred at 40-50°C for 4-5 hours.[2]
Step 2: Nitration of N-Acetylphenethylamine In a 1000L enamel reactor, 340-350 kg of 62-64% nitric acid is stirred, and 490-500 kg of 70% sulfuric acid is added at 30-35°C. The reaction mixture from Step 1 is then added at 25-35°C. After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction solution is then neutralized to pH 6-7 with 30% NaOH solution, and the product is extracted with 295-300 kg of toluene. The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated.[2]
Step 3: Deprotection and Salt Formation To the concentrated product from Step 2, 275-280 kg of 40% hydrobromic acid is added, and the mixture is refluxed at 102-106°C for 2-3 hours. The solution is then cooled to 4.8°C and frozen for 4.8-5 hours to crystallize the product, yielding 80-100 kg of crude crystals.[2]
Step 4: Recrystallization The crude crystals are dissolved in 100-120 kg of a ternary mixed solvent system of water:ethanol:toluene (1:6.8-7:2 by volume) by heating. The solution is then frozen and crystallized at -2°C for 4.8-5 hours to yield 70-90 kg of pure 4-nitrophenethylamine hydrobromide (purity >99.8%).[2]
Method 2: Decarboxylation of L-4-Nitrophenylalanine
This method provides a convenient and efficient synthesis of this compound via the decarboxylation of L-4-nitrophenylalanine.[3][4]
Procedure: A suspension of 5.0 g (23.81 mM) of L-4-nitrophenylalanine in 50 mL of diphenylether is treated with 0.17 g (2.37 mM) of methyl ethyl ketone (MEK). The mixture is heated at 220°C for 3 hours, resulting in a clear dark red solution. This solution is then diluted with 50 mL of diethyl ether and cooled in an ice bath. Dry HCl gas is bubbled through the solution to precipitate a dark red solid, which is collected by filtration. This residue is stirred in ethyl acetate (B1210297) and filtered to obtain 3.75 g (78% yield) of this compound as a brown solid.[3][4] The purity of the final product is reported to be greater than 99% by HPLC.[5]
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for this compound.
Caption: Experimental workflows for the synthesis methods.
Cost-Benefit Analysis
Method 1: Nitration of Phenethylamine
-
Cost: The primary starting material, phenethylamine, is relatively inexpensive.[6][7][8][9][10] The reagents used, such as nitric acid, sulfuric acid, and acetic anhydride, are also commodity chemicals, making the raw material cost for this method significantly lower than the decarboxylation route.
-
Benefit: This method is highly scalable and is used for industrial production.[2] The protected nitration route (Method 1a) can deliver a very high-purity product.[2]
-
Drawback: Direct nitration (Method 1) can lead to the formation of undesired ortho- and meta-isomers, which requires careful purification and can lower the overall yield of the desired para-isomer. The protected route (Method 1a) involves multiple steps, increasing the overall reaction time and process complexity. Both variations use highly corrosive and hazardous acids.
Method 2: Decarboxylation of 4-Nitrophenylalanine
-
Cost: The main cost driver for this method is the starting material, 4-nitrophenylalanine, which is considerably more expensive than phenethylamine.[11]
-
Benefit: This method is a one-step reaction with a high reported yield (78%) and produces a high-purity product.[3][4] It avoids the challenges associated with the direct nitration of phenethylamine, such as isomer separation.
-
Drawback: The high cost of the starting material may make this method less economically viable for large-scale industrial production. The reaction is conducted at a very high temperature (220°C), which requires specific equipment and poses safety considerations.
Conclusion
Both the nitration of phenethylamine and the decarboxylation of 4-nitrophenylalanine are effective methods for the synthesis of this compound.
The nitration of phenethylamine, particularly with the use of a protecting group, is the more cost-effective and scalable method for industrial production , despite being a multi-step process. The low cost of the starting materials is a significant advantage.
The decarboxylation of 4-nitrophenylalanine is an excellent laboratory-scale method that offers a high-yielding, one-step synthesis of a high-purity product. However, the high cost of the starting material is a major barrier to its use in large-scale manufacturing.
The choice of method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as the desired scale of production, purity requirements, cost constraints, and available equipment. For large-scale, cost-driven production, the nitration of phenethylamine is the superior choice. For smaller, laboratory-scale syntheses where a simpler procedure and high purity are the primary concerns, and the cost of the starting material is less of a factor, the decarboxylation of 4-nitrophenylalanine offers a reliable and efficient alternative.
References
- 1. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. BulkSupplements.com Phenylethylamine HCl Powder, 150mg per Serving, 100g, 667 Servings - Walmart.com [walmart.com]
- 7. bulksupplements.com [bulksupplements.com]
- 8. Phenethylamine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. purebulk.com [purebulk.com]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to the Isomeric Purity Assessment of 4-Nitrophenethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 4-Nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1] Its isomeric purity is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of this compound, supported by experimental data and detailed protocols.
Understanding Isomeric Impurities in this compound
The primary isomeric impurities of 4-Nitrophenethylamine are the ortho (2-nitro) and meta (3-nitro) positional isomers, which can be formed during the nitration of phenethylamine (B48288).[2] The synthesis process, which often involves the nitration of a phenethylamine precursor, can lead to the formation of these closely related structures.[3][4] Therefore, robust analytical methods are required to separate and quantify these isomers from the desired para (4-nitro) isomer.
Comparative Analysis of Analytical Methods
Several chromatographic and electrophoretic techniques can be employed for the isomeric purity assessment of this compound. The choice of method often depends on the required sensitivity, resolution, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most common techniques.[5][6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of ions in an electric field. |
| Resolution | Excellent for positional isomers, especially with optimized columns and mobile phases. | High, particularly with capillary columns. Derivatization may be needed for polar analytes.[8] | Very high, offering excellent separation of closely related compounds. |
| Sensitivity | High, with UV and MS detectors being common. | Very high, especially with Flame Ionization Detection (FID) and Mass Spectrometry (MS).[8] | High, though sample loading can be a limitation. |
| Speed | Moderate, with typical run times of 10-30 minutes. | Fast, with run times often under 15 minutes. | Very fast, with separations often completed in minutes. |
| Cost | Moderate to high initial instrument cost, moderate solvent and column costs. | Moderate initial instrument cost, lower gas and column costs. | Lower initial instrument cost, minimal buffer consumption. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable, or derivatized. | Sample must be soluble in the buffer and possess a charge. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of this compound isomeric purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To separate and quantify 2-Nitrophenethylamine, 3-Nitrophenethylamine, and 4-Nitrophenethylamine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
2-Nitrophenethylamine and 3-Nitrophenethylamine reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (pH 2.5)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 2.5). For example, starting with 15% acetonitrile and increasing to 50% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm[4]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each isomer reference standard in methanol. Create a mixed standard solution containing all three isomers at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration.
-
Analysis: Inject the mixed standard solution to determine the retention times for each isomer. Then, inject the sample solution.
-
Quantification: Identify the peaks in the sample chromatogram by comparing retention times with the standards. The area of each peak is proportional to the concentration of the corresponding isomer. Calculate the percentage of each impurity.
Quantitative Data Summary
The following table presents hypothetical data from the separation of nitrophenethylamine isomers using different analytical methods.
| Method | Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) |
| HPLC | 2-Nitrophenethylamine | 12.5 | - | 0.05 |
| 3-Nitrophenethylamine | 13.8 | 2.1 | 0.05 | |
| 4-Nitrophenethylamine | 15.2 | 2.5 | 0.04 | |
| GC | 2-Nitrophenethylamine | 8.2 | - | 0.02 |
| 3-Nitrophenethylamine | 8.9 | 1.8 | 0.02 | |
| 4-Nitrophenethylamine | 9.5 | 1.9 | 0.01 | |
| CE | 2-Nitrophenethylamine | 5.1 | - | 0.1 |
| 3-Nitrophenethylamine | 5.5 | 2.8 | 0.1 | |
| 4-Nitrophenethylamine | 6.0 | 3.2 | 0.08 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the isomeric purity of this compound.
References
- 1. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 2. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 3. CN104151170A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Reduction of 4-Nitrophenethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the efficient and selective reduction of 4-nitrophenethylamine hydrochloride to its corresponding amine, 4-aminophenethylamine hydrochloride, is a critical transformation in the synthesis of various pharmaceutical intermediates. The choice of catalyst for this nitro group reduction is paramount, directly influencing reaction efficiency, selectivity, cost, and overall process viability. While direct comparative studies on a single set of conditions for this compound are limited in publicly available literature, a comprehensive analysis of data for analogous aromatic nitro compounds provides significant insights into the performance of various catalytic systems. This guide presents a comparative overview of common heterogeneous catalysts, supported by experimental data from related reactions, to inform the selection of an optimal catalyst.
Performance Comparison of Key Catalysts
The selection of a catalyst for the reduction of this compound hinges on a balance of factors including catalytic activity, selectivity, cost, and the specific requirements of the synthetic route. The most commonly employed catalysts for the reduction of aromatic nitro groups are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.
| Catalyst | Typical Support | Key Performance Characteristics | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Activated Carbon | Generally exhibits high activity, allowing for milder reaction conditions (temperature and pressure).[1] It is often the catalyst of choice for nitro group reductions.[2] | High activity and selectivity. Effective for a wide range of nitro compounds.[2] | More expensive than Raney Nickel. Can be susceptible to poisoning by sulfur-containing compounds. May catalyze dehalogenation in substrates containing halides.[2] |
| Platinum on Carbon (Pt/C) | Activated Carbon | Effective for the hydrogenation of nitro groups.[1] Can be more robust and less prone to poisoning by certain functional groups compared to Pd/C.[1] | Good activity and robustness.[1] | Generally more expensive than Pd/C and Raney Nickel.[1] May sometimes require more forcing reaction conditions.[1] |
| Raney Nickel | - | High activity for nitro group reduction.[1] Often used in industrial processes due to its cost-effectiveness.[1] | Cost-effective non-precious metal catalyst suitable for large-scale production.[1] Less likely to cause dehalogenation of aromatic halides compared to Pd/C.[2] | Can be pyrophoric and requires careful handling.[1] May exhibit lower selectivity in the presence of other reducible functional groups compared to precious metal catalysts.[1] |
Experimental Data for Analogous Reductions
The following table summarizes quantitative data from the reduction of various aromatic nitro compounds, which can serve as a reference for the reduction of this compound.
| Catalyst | Substrate | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Raney Ni | Aromatic Nitro Compounds | Hydrazinium Monoformate | Methanol | Room Temp. | 2-10 min | 90-95 | [3] |
| Raney Ni | Nitro Compounds | Formic Acid | Methanol | Room Temp. | 10-30 min | 80-90 | [4] |
| 10% Pd/C | 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | H₂ (3 atm) | Methanol / 1N HCl | Room Temp. | - | 67 | [5] |
| Pd Black | 3-Methoxy-4,5-dihydroxy-ω-nitrostyrene | H₂ (1 atm) | Acetic Acid | Room Temp. | - | 52 | [5] |
| 10% Pd/C | Halogenated Nitroarenes | Hydrazine Hydrate | Methanol | 120 (Microwave) | 15 min | Good | [6][7] |
| Co-Zn/N-C | Nitrobenzene | Formic Acid | THF | 100 | 8 | 75.6 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible reduction of this compound. Below are representative protocols for catalytic hydrogenation and catalytic transfer hydrogenation, which can be adapted for the specific substrate.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the reduction of an aromatic nitro group using Pd/C and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Solvent (e.g., Methanol, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel with Celite)
Procedure:
-
Reactor Setup: In a suitable reaction flask, dissolve this compound in the chosen solvent.
-
Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure a hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature and pressure until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-aminophenethylamine hydrochloride. Further purification can be achieved by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Raney Nickel and Formic Acid
This protocol outlines a method for the reduction of an aromatic nitro group using Raney Nickel and formic acid as the hydrogen donor.[4]
Materials:
-
This compound
-
Raney Nickel catalyst
-
Methanol
-
90% Formic Acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Filtration setup
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound and Raney Nickel (approximately 0.2-0.3g per 5 mmol of substrate) in methanol.
-
Reagent Addition: While stirring at room temperature, add 90% formic acid (approximately 2.5 mL per 5 mmol of substrate).
-
Reaction: Continue stirring at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Isolation: Evaporate the filtrate to dryness. The residue can be dissolved in a suitable organic solvent (e.g., chloroform (B151607) or ether) and washed with a saturated sodium chloride solution to remove any remaining ammonium (B1175870) formate. Evaporation of the organic layer will yield the desired product.
Visualizations
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 4. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 8. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Nitrophenethylamine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Nitrophenethylamine hydrochloride, ensuring adherence to safety protocols and regulatory compliance. Due to the nature of this compound, it is imperative to handle it as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1] In case of a spill, evacuate the area, eliminate ignition sources, and absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Do not use combustible materials for cleanup.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it as hazardous waste.[2][3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.
2. Containerization:
-
Collect solid this compound waste in a designated, clearly labeled hazardous waste container.[3][4] The container should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]
-
For solutions containing this compound, use a designated liquid hazardous waste container, ensuring compatibility with the solvent.[3]
-
Do not fill waste containers beyond 80-90% capacity to allow for vapor expansion.[6]
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound," and any associated hazards (e.g., "Toxic," "Irritant").[3][4]
-
Include the accumulation start date and the name of the waste generator.[3][4]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.[7][8]
-
This area should be well-ventilated and away from incompatible materials.[3]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[2][3][8]
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[3] The most probable disposal method for this compound is high-temperature incineration at a permitted facility.[1]
6. Empty Container Management:
-
Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][8]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| CAS Number | 29968-78-3 | [1][9] |
| Molecular Formula | C8H10N2O2 · HCl | [1][9] |
| Molecular Weight | 202.64 g/mol | [1][9] |
| Appearance | Yellow - Green Solid Crystalline | [10][11] |
| Melting Point | 200 °C (decomposes) | [9][10] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides | [10] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl) | [1][10][12] |
Experimental Protocols
No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the reviewed literature. Chemical reduction of nitro compounds can be hazardous and must be carefully controlled to avoid potential explosions. Therefore, professional disposal is the recommended and safest option.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. ethz.ch [ethz.ch]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.es [fishersci.es]
- 12. cloudfront.zoro.com [cloudfront.zoro.com]
Personal protective equipment for handling 4-Nitrophenethylamine hydrochloride
Safe Handling and Disposal of 4-Nitrophenethylamine Hydrochloride
This document provides essential safety, handling, and disposal protocols for this compound, designed for laboratory and research professionals. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in safe handling. Key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₀N₂O₂ · HCl | [1][2][3] |
| Molecular Weight | 202.64 g/mol | [1][2][3] |
| Appearance | Yellow to green or yellow to brown crystalline solid/powder. | [4][5][6] |
| Melting Point | 200 °C (decomposes) | [3][4][5][7][8][9] |
| Solubility | Soluble in methanol. | [4][8][9] |
| Storage Temperature | Room Temperature. Keep in a dark, dry, well-ventilated place. | [5][8][9] |
| Stability | Stable under normal conditions. The substance is hygroscopic. | [1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial when working with any chemical. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and emergency responses.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, exposure can cause skin, eye, and respiratory system irritation.[5][10] Therefore, a comprehensive PPE strategy is mandatory.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1][5] Use a chemical fume hood or other appropriate exhaust ventilation where dust may be generated.[1]
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection : Chemical-resistant gloves must be worn.[1] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1] A lab coat or other protective clothing is required to prevent skin exposure.[5]
-
Respiratory Protection : Under normal conditions with adequate ventilation, no respiratory protection is needed.[5] If dust is generated, a NIOSH-approved N95 particle respirator (or EU equivalent P1) should be used.[1] For higher-level protection, consult your institution's safety officer about cartridges like the OV/AG/P99 (US) or ABEK-P2 (EU).[1]
Handling and Storage Protocol
Precautions for Safe Handling:
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[5]
-
Avoid Inhalation and Ingestion : Do not breathe dust and avoid ingestion.[5]
-
Prevent Dust Formation : Handle the solid material carefully to minimize the creation of airborne dust.[1][5]
-
Hygiene : Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety practices.[1][6]
Conditions for Safe Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Store away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[5][6]
-
The material is hygroscopic and should be stored under inert gas if possible.[1]
Emergency and Disposal Plan
First-Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First-Aid Protocol | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention. | [1][5] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation or other symptoms occur, get medical attention. | [1][5] |
| Inhalation | Move the person to fresh air. If the individual is not breathing, provide artificial respiration. If symptoms occur, seek medical attention. | [1][5] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. If symptoms occur, get medical attention. | [1][5] |
Accidental Release and Spill Response
-
Evacuate : Evacuate personnel to a safe area.
-
Ventilate : Ensure adequate ventilation.
-
Protect : Wear all required personal protective equipment (PPE) as detailed above.
-
Contain : Prevent the product from entering drains.[1]
-
Clean-up : Avoid generating dust. Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5]
Waste Disposal
Disposal of this compound must be conducted in compliance with all local, regional, and national regulations.[5]
-
Primary Method : The preferred method is to offer surplus and non-recyclable material to a licensed professional waste disposal service.[1]
-
Incineration : The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Packaging : Contaminated packaging should be treated and disposed of as unused product.[1]
Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1][5][6][10]
Safe Handling Workflow
The following diagram outlines the logical workflow for handling this compound from initial planning to final disposal.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 4-硝基苯乙胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 29968-78-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
- 7. 4-Nitrophenylethylamine hydrochloride | CAS#:29968-78-3 | Chemsrc [chemsrc.com]
- 8. 29968-78-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound CAS#: 29968-78-3 [m.chemicalbook.com]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
